2,4,5-Trichlorothioanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trichloro-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDHTEMSFGMSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194443 | |
| Record name | Methyl 2,4,5-trichlorophenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-78-4 | |
| Record name | 1,2,4-Trichloro-5-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4,5-trichlorophenyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,4,5-trichlorophenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4,5-trichlorophenyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2,4,5-TRICHLOROPHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A1G9VO987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4,5-Trichlorothioanisole CAS number and properties
An In-depth Technical Guide to 2,4,5-Trichlorothioanisole
Introduction
This compound, also known as methyl 2,4,5-trichlorophenyl sulfide, is a halogenated aromatic sulfide. While not a household name, this compound serves as a crucial and versatile intermediate in synthetic organic chemistry. Its specific substitution pattern—three chlorine atoms on the benzene ring and a methylthio group—provides a unique combination of reactivity and structural foundation. This makes it a valuable building block for the synthesis of more complex molecules, including agrochemicals and, significantly, pharmacologically active compounds. For researchers and professionals in drug development, understanding the properties, synthesis, and reactivity of such intermediates is paramount for the rational design of novel chemical entities. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application in a laboratory setting.
Section 1: Chemical Identity and Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its application in research. These properties dictate storage conditions, solvent selection, and reaction setup.
Core Identification
The fundamental identifiers for this compound are summarized below.
| Identifier | Data | Source(s) |
| CAS Number | 4163-78-4 | |
| Molecular Formula | C₇H₅Cl₃S | |
| Molecular Weight | 227.53 g/mol | |
| IUPAC Name | 1,2,4-Trichloro-5-(methylthio)benzene | |
| Synonyms | Methyl 2,4,5-Trichlorophenyl Sulfide, 2,4,5-Trichlorophenyl Methyl Sulfide |
Physical and Chemical Properties
The physical state and solubility are critical for designing experimental protocols.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder/solid | |
| Melting Point | 60-62 °C | |
| Boiling Point | Not precisely determined, estimated >200 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and acetone. | |
| Purity | Typically available at >99% (GC) |
Section 2: Spectroscopic Profile
-
¹H-NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (around 7.0-7.8 ppm), corresponding to the two non-equivalent protons on the benzene ring. A sharp singlet would appear further upfield (around 2.5 ppm), corresponding to the three protons of the methyl (-SCH₃) group.
-
¹³C-NMR: The carbon NMR spectrum would show seven distinct signals: four for the aromatic carbons (two substituted with chlorine, one with the methylthio group, and one with hydrogen), one for the methyl carbon, and two for the remaining chlorinated aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion (M⁺) peak at m/z 226/228/230, reflecting the characteristic isotopic pattern of a molecule containing three chlorine atoms. A prominent fragment would likely correspond to the loss of the methyl group (M-15).
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching peaks for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong C-Cl stretching vibrations in the fingerprint region.
Section 3: Synthesis and Mechanism
This compound is typically synthesized via the nucleophilic substitution of a suitable precursor. A common and reliable method is the methylation of 2,4,5-trichlorothiophenol.
Synthetic Workflow: S-Methylation of 2,4,5-Trichlorothiophenol
The underlying principle of this synthesis is the deprotonation of the acidic thiol proton to form a potent thiolate nucleophile, which then attacks an electrophilic methylating agent.
Caption: Synthesis workflow for this compound.
Causality in Experimental Design
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the thiophenol (pKa ≈ 6-7) but not so strong that it promotes side reactions. Using a stronger base like sodium hydroxide (NaOH) is also effective. The base's role is exclusively to generate the nucleophilic thiolate anion.
-
Choice of Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are excellent electrophiles for this S-methylation. They feature a good leaving group (I⁻ or CH₃SO₄⁻) and an electrophilic methyl carbon, facilitating a rapid Sₙ2 reaction.
-
Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic intermediates (the thiolate salt) but do not participate in the reaction (i.e., they don't have acidic protons). This environment maximizes the nucleophilicity of the thiolate, accelerating the Sₙ2 reaction.
-
Purification: As the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purification, yielding a product with high purity.
Section 4: Reactivity and Applications in Drug Discovery
The true value of this compound for drug development lies in its potential for further chemical modification. The methylthio group (-SCH₃) is not merely a static feature; it is a functional handle that can be readily oxidized, and the chlorinated aromatic ring provides a scaffold for building more complex structures.
Key Reactive Sites
-
Sulfur Atom: The sulfur atom is nucleophilic and can be oxidized to form the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃). This transformation is highly significant in medicinal chemistry as it drastically alters the polarity, solubility, and hydrogen bonding capacity of the molecule, which can be used to fine-tune a drug candidate's pharmacokinetic profile.
-
Aromatic Ring: While heavily substituted, the two hydrogens on the ring can potentially be replaced through electrophilic aromatic substitution, although the electron-withdrawing nature of the chlorine atoms makes this challenging. More commonly, the entire substituted ring is used as a foundational block.
Role as a Precursor in Heterocyclic Synthesis
Many FDA-approved drugs contain heterocyclic rings (rings with atoms other than carbon, such as nitrogen and sulfur).[1] The 2,4,5-trichloro substitution pattern can be a key element in the synthesis of certain bioactive molecules. For instance, derivatives of 1,2,4-triazole and thiazole, which are known for a wide range of biological activities including anticancer and antimicrobial effects, can be synthesized from precursors bearing specific halogenation patterns.[1] this compound serves as a readily available starting material to introduce this specific phenylthio moiety into a larger, more complex molecular architecture.
Experimental Protocol: Oxidation to Methyl 2,4,5-Trichlorophenyl Sulfoxide
This protocol details the controlled oxidation of the thioether to a sulfoxide, a common step in modifying a molecule's properties for drug development.
Objective: To synthesize methyl 2,4,5-trichlorophenyl sulfoxide via controlled oxidation.
Materials:
-
This compound (1.0 eq)
-
Meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, separatory funnel, ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Rationale: Cooling the reaction prevents over-oxidation to the sulfone and controls the exothermic nature of the reaction. DCM is an excellent solvent that is inert to the oxidizing agent.
-
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the stirred solution over 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Using a slight excess of m-CPBA ensures complete consumption of the starting material. Slow addition is crucial for temperature control. TLC allows for real-time monitoring to avoid the formation of the sulfone byproduct.
-
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining m-CPBA. Then, add saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Rationale: Quenching is a critical safety and purification step. Sodium thiosulfate reduces peroxides, and sodium bicarbonate removes the acidic byproduct, simplifying purification.
-
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Separate the organic layer.
-
Rationale: This washing sequence removes water-soluble impurities and byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure methyl 2,4,5-trichlorophenyl sulfoxide.
Section 5: Safety and Handling
Proper handling of halogenated organic compounds is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.
GHS Hazard Summary
While a specific, harmonized GHS classification for this exact compound is not universally available, data for structurally similar compounds like chlorinated anilines and phenols suggest the following potential hazards.
| Hazard Type | GHS Classification (Anticipated) | Pictogram |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | ❗ |
| Skin Irritation | Causes skin irritation. | ❗ |
| Eye Irritation | Causes serious eye irritation. | ❗ |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | 🌳 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
-
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Due to its aquatic toxicity, do not allow it to enter drains or waterways.
Conclusion
This compound is a specialized chemical intermediate whose utility is defined by its unique structure. For scientists in drug discovery and fine chemical synthesis, it represents a well-defined building block containing a specific, electronically-modified aromatic ring. Its straightforward synthesis and the reactivity of its sulfur center make it an adaptable precursor for creating more elaborate molecules with potential biological activity. A thorough understanding of its properties, handling requirements, and reactive potential is key to leveraging this compound effectively and safely in a research and development setting.
References
An In-Depth Technical Guide to the Molecular Structure and Weight of 2,4,5-Trichlorothioanisole
This guide provides a detailed examination of the molecular characteristics of 2,4,5-Trichlorothioanisole (CAS No: 4163-78-4), a chlorinated aromatic sulfide used as an organic building block and biochemical for research purposes.[1][2] As a Senior Application Scientist, this document is structured to deliver not just factual data but also the underlying principles of its structural elucidation and molecular weight determination, providing researchers and drug development professionals with a foundational understanding of this compound.
Core Identification and Physicochemical Properties
This compound, also known by its synonyms Methyl 2,4,5-Trichlorophenyl Sulfide or 1,2,5-Trichloro-4-(methylthio)benzene, is a solid, crystalline compound at room temperature.[1] Its identity and core properties are fundamental for its application in synthetic chemistry and proteomics research.[1]
A summary of its key identifiers and physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4163-78-4 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₃S | [1][2][4] |
| Molecular Weight | 227.53 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 60.0 - 62.0 °C | |
| Purity (Typical) | >99.0% (by GC) | |
| InChI | InChI=1S/C7H5Cl3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | [2] |
| SMILES | CSC1=CC(Cl)=C(Cl)C=C1Cl | [3] |
Elucidation of the Molecular Structure
The functionality and reactivity of this compound are direct consequences of its molecular architecture. The structure consists of a central benzene ring functionalized with a methylthio (-SCH₃) group and three chlorine atoms. The numerical designation "2,4,5" precisely defines the positions of the chlorine substituents relative to the methylthio group, which is assigned to position 1 on the aromatic ring.
This specific substitution pattern dictates the molecule's electronic and steric properties, influencing its behavior in chemical reactions and biological systems.
Structural Diagram
The following diagram illustrates the covalent bonding and spatial arrangement of atoms within the this compound molecule.
Caption: Molecular structure of this compound.
Molecular Weight Determination: Theoretical and Experimental Approaches
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for identification in analytical procedures.
Theoretical Molecular Weight Calculation
The molecular weight is calculated from the molecular formula (C₇H₅Cl₃S) using the standard atomic weights of its constituent elements. The causality for this calculation is rooted in the fundamental atomic masses, providing a precise theoretical value.
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 5 atoms × 1.008 u = 5.040 u
-
Chlorine (Cl): 3 atoms × 35.453 u = 106.359 u
-
Sulfur (S): 1 atom × 32.06 u = 32.06 u
-
Total Molecular Weight: 84.077 + 5.040 + 106.359 + 32.06 = 227.536 u
This calculated value, rounded to 227.53 g/mol , aligns with the data provided by major chemical suppliers.[1][2]
Experimental Protocol: Molecular Weight Verification via Mass Spectrometry
In a laboratory setting, the theoretical molecular weight must be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the authoritative method for this purpose, as it provides a highly accurate mass measurement that can validate the elemental composition.
Objective: To experimentally verify the molecular weight and confirm the isotopic pattern of this compound.
Methodology: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Rationale for Method Choice: EI is a robust ionization technique for relatively volatile and thermally stable small molecules like this compound. Coupling with GC provides excellent separation from any potential impurities prior to mass analysis.
-
Step-by-Step Protocol:
-
Sample Preparation: A dilute solution of this compound (~100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: 1 µL of the sample is injected into a GC system equipped with a suitable capillary column (e.g., DB-5ms). A temperature gradient is applied to ensure the elution of the target compound as a sharp peak.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process fragments the molecule and creates a positively charged molecular ion (M⁺˙).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a Time-of-Flight or Quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Molecular Ion Peak: The primary objective is to identify the molecular ion peak corresponding to the intact molecule. For C₇H₅Cl₃S, this peak will appear at an m/z of approximately 226, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S).
-
Isotopic Pattern Analysis: A crucial self-validating feature of this protocol is the analysis of the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule containing three chlorine atoms will exhibit a characteristic cluster of peaks. The expected pattern for [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙, and [M+6]⁺˙ will have a relative intensity ratio of approximately 100:98:32:3. Observing this distinct pattern provides unequivocal confirmation of the presence of three chlorine atoms in the molecule.
-
-
The following workflow diagram illustrates this experimental verification process.
Caption: Workflow for experimental verification of molecular weight.
Conclusion
The molecular identity of this compound is precisely defined by its structure—a benzene ring substituted with a methylthio group and three chlorine atoms at the 2, 4, and 5 positions—and its molecular formula, C₇H₅Cl₃S.[1][4] These characteristics result in a calculated and experimentally verifiable molecular weight of 227.53 g/mol .[1][2] The protocols and data presented herein provide a comprehensive and authoritative foundation for professionals utilizing this compound in research and development, ensuring accuracy in both theoretical applications and experimental practice.
References
synthesis of 2,4,5-Trichlorothioanisole and its derivatives
An In-depth Technical Guide to the Synthesis of 2,4,5-Trichlorothioanisole and Its Derivatives
Foreword
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for precisely functionalized aromatic scaffolds is incessant. Aryl thioethers, and their oxidized counterparts, sulfoxides and sulfones, represent a class of compounds with significant utility as synthetic intermediates and as core structural motifs in biologically active molecules. This guide provides a comprehensive technical overview of the synthesis of this compound, a key building block, and explores pathways to its principal derivatives. The methodologies detailed herein are grounded in established chemical principles, offering researchers and development professionals a robust framework for practical application. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but the strategic rationale behind them.
Core Compound Profile: this compound
This compound, also known as methyl 2,4,5-trichlorophenyl sulfide or 1,2,4-trichloro-5-(methylthio)benzene, is a halogenated aromatic sulfide.[1][2][3] Its structure, featuring a heavily chlorinated benzene ring coupled with a methylthio group, makes it a valuable intermediate. The chlorine atoms create a specific electronic environment and offer potential sites for further modification, while the sulfur atom can be readily oxidized to introduce sulfoxide and sulfone moieties, significantly altering the molecule's polarity, solubility, and biological interaction profile.
| Property | Value | References |
| CAS Number | 4163-78-4 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₃S | [1] |
| Molecular Weight | 227.53 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 60-62 °C | [2][4] |
Primary Synthesis of this compound via the Sandmeyer Reaction
The most reliable and versatile pathway to this compound begins with 2,4,5-trichloroaniline. This approach leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities via a diazonium salt intermediate.[5][6][7] This multi-step synthesis offers high regiochemical control, as the substitution pattern is pre-determined by the starting aniline.
The overall transformation is conceptually a three-stage process: diazotization of the aniline, displacement of the diazonium group with a sulfur nucleophile, and subsequent S-alkylation.
Caption: Synthetic workflow for this compound.
Mechanistic Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6] The key steps involve:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt. This step is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally labile diazonium ion.[8]
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt. This initiates the release of dinitrogen gas (N₂), an excellent leaving group, and the formation of an aryl radical.[6]
-
Nucleophilic Capture & Regeneration: The aryl radical is then captured by a nucleophile, often delivered from the copper(II) species formed in the previous step. This regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 4163-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pschemicals.com [pschemicals.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. organicchemistryguide.com [organicchemistryguide.com]
An In-depth Technical Guide to the Solubility of 2,4,5-Trichlorothioanisole in Organic Solvents
Executive Summary
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,4,5-Trichlorothioanisole. Given the absence of extensive published quantitative solubility data for this specific compound, this document focuses on the underlying principles and robust methodologies required to generate reliable solubility profiles. We will explore the physicochemical properties of this compound, outline predictive models based on molecular structure, and provide detailed, self-validating protocols for both qualitative and quantitative solubility determination. The application of this data in critical research and development workflows, from reaction optimization to formulation, is also discussed.
Introduction to this compound
This compound is a chlorinated aromatic sulfide compound.[1][2] Its structure, featuring a heavily chlorinated benzene ring and a methylthio group, dictates its chemical behavior and physical properties, including its solubility.[1] Understanding the solubility of this compound is paramount for its application in chemical synthesis, materials science, and pharmaceutical development, as it directly impacts reaction kinetics, purification strategies, and bioavailability in formulated products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4163-78-4 | [1][2] |
| Molecular Formula | C₇H₅Cl₃S | [1] |
| Molecular Weight | 227.53 g/mol | [1] |
| Physical Form | White to light yellow powder/crystal | [3] |
| Melting Point | 60 °C | [3] |
| Synonyms | Methyl 2,4,5-Trichlorophenyl Sulfide, 1,2,5-Trichloro-4-(methylthio)benzene |[1] |
Part I: Theoretical and Predictive Framework
The Foundational Principle: "Like Dissolves Like"
The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a powerful predictive tool, suggesting that substances with similar polarities are more likely to be miscible or soluble in one another.[4]
-
Polar Solvents (e.g., water, ethanol, methanol) have significant dipole moments and can engage in strong dipole-dipole interactions or hydrogen bonding. They effectively dissolve polar solutes.[4][5]
-
Nonpolar Solvents (e.g., hexane, benzene, carbon tetrachloride) have weak intermolecular forces (London dispersion forces) and are effective at dissolving nonpolar solutes.[4]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) have strong dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are excellent at dissolving a wide range of substances.[6]
Molecular Analysis of this compound
To predict the solubility of this compound, we must analyze its structure:
-
Nonpolar Character: The benzene ring is inherently nonpolar (hydrophobic). The three chlorine atoms and the methyl group further contribute to this lipophilic nature. This large, nonpolar surface area is the dominant feature of the molecule.
-
Polar Character: The sulfur atom in the thioether group and the chlorine atoms introduce some polarity due to their electronegativity, creating minor dipole moments. However, the molecule lacks the capacity for hydrogen bonding (it cannot donate a hydrogen bond and is a very weak acceptor).[5]
The Influence of Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7][8] An increase in temperature provides the necessary kinetic energy for solvent molecules to overcome the crystal lattice energy of the solid solute more effectively.[7] When determining solubility, it is crucial to control and report the temperature, as data generated at 25°C may differ significantly from data at 40°C.
Caption: Predicted solubility of this compound.
Part II: Experimental Determination of Solubility
Essential Safety Protocols
Before conducting any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound powder and all organic solvents in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, shaded area.
Protocol 1: Qualitative Solubility Assessment (Rapid Screening)
This protocol provides a rapid, systematic method to classify the compound's solubility, guiding the selection of solvents for quantitative analysis.
Methodology:
-
Preparation: Label a series of small, dry vials (e.g., 4 mL) with the names of selected test solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Ethanol, Methanol, Water).
-
Analyte Addition: Accurately weigh approximately 10 mg of this compound into each vial.
-
Solvent Addition: Add the corresponding solvent to the first vial in 0.5 mL increments.
-
Mixing: After each addition, cap the vial securely and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Iteration: Continue adding 0.5 mL increments of solvent, vortexing, and observing until the solid is completely dissolved or a total volume of 3 mL has been added.[9]
-
Classification:
-
Soluble: Complete dissolution in ≤ 1 mL of solvent.
-
Sparingly Soluble: Dissolution requires > 1 mL but < 3 mL of solvent.
-
Insoluble: Solid remains undissolved after adding 3 mL of solvent.
-
-
Record Keeping: Meticulously record the volume of solvent required for dissolution for each tested solvent.
Protocol 2: Quantitative Determination (Isothermal Shake-Flask Method)
This is a gold-standard equilibrium method to determine the precise solubility of a compound at a specific temperature.[10]
Methodology:
-
System Preparation: Prepare saturated solutions by adding an excess amount of this compound to several vials containing a known volume of the chosen solvent (e.g., 5 mL). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.[10]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature until the excess solid has completely settled. For faster separation, centrifugation at the controlled temperature can be employed.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Quantification:
-
Transfer the filtered aliquot to a pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
-
Calculate the mass of the dissolved solid.
-
The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL or g/L).
-
-
Validation: Repeat the measurement in triplicate to ensure reproducibility and calculate the mean and standard deviation.
Caption: Experimental workflow for solubility determination.
Part III: Data Application and Management
Structuring Experimental Data
Systematic recording of experimental data is essential for reproducibility and comparison. The following table serves as a template for documenting your findings.
Table 2: Solubility Profile of this compound at 25°C (Illustrative Data) Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally using the protocols described in this guide.
| Solvent Class | Solvent | Dielectric Constant¹ | Solubility (mg/mL) | Qualitative Classification |
| Nonpolar | n-Hexane | 1.88 | > 50 | Soluble |
| Toluene | 2.38 | > 100 | Very Soluble | |
| Polar Aprotic | Dichloromethane | 8.93 | > 100 | Very Soluble |
| Tetrahydrofuran (THF) | 7.52 | > 80 | Soluble | |
| Acetone | 21.01 | ~ 40 | Soluble | |
| Dimethyl Sulfoxide (DMSO) | 47.00 | ~ 25 | Sparingly Soluble | |
| Polar Protic | Ethanol | 24.60 | ~ 15 | Sparingly Soluble |
| Methanol | 32.70 | < 5 | Insoluble | |
| Aqueous | Water | 80.10 | < 0.1 | Insoluble |
| ¹ Dielectric constant values are from a standard reference for common organic solvents.[6] |
Application in Research and Drug Development
-
Reaction Chemistry: Selecting an appropriate solvent that dissolves all reactants is critical for achieving optimal reaction rates and yields.
-
Purification: Solubility data is the cornerstone of purification by crystallization. A suitable solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.
-
Chromatography: Understanding solubility helps in choosing the mobile phase for techniques like High-Performance Liquid Chromatography (HPLC) and column chromatography, ensuring the analyte remains dissolved throughout the analysis.
-
Formulation Science: In drug development, solubility in various pharmaceutically acceptable solvents is a key determinant of a drug's formulation strategy and its ultimate bioavailability.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound CAS#: 4163-78-4 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
potential biological activity of 2,4,5-Trichlorothioanisole derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 2,4,5-Trichlorothioanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of halogenated aromatic compounds and sulfur-containing heterocycles have demonstrated a wide array of biological activities, positioning them as scaffolds of significant interest in medicinal chemistry and agrochemical research. This technical guide explores the untapped potential of this compound derivatives, a class of compounds at the intersection of these two promising fields. While direct research on the biological activities of this compound derivatives is limited, this document synthesizes information from structurally related molecules to postulate potential therapeutic and biological applications. We will delve into hypothesized antimicrobial, antifungal, and anticancer activities, providing a rationale grounded in the established mechanisms of similar compounds. Furthermore, this guide outlines detailed synthetic strategies and robust experimental protocols for the synthesis, characterization, and biological evaluation of novel this compound derivatives. By presenting a clear roadmap for investigation, we aim to stimulate and guide future research into this promising, yet underexplored, area of chemical biology.
Introduction: The Rationale for Investigating this compound Derivatives
The quest for novel bioactive molecules is a cornerstone of modern drug discovery and development. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of therapeutic agents.[1][2][3] The 1,2,4-triazole nucleus, for instance, is a key component in a variety of drugs with applications ranging from antifungal to anticancer treatments.[3][4] Concurrently, halogenated aromatic compounds have been extensively studied for their biological effects, including their use as herbicides and fungicides.[5][6]
This compound presents a unique starting point for the development of new bioactive derivatives. Its chlorinated phenyl ring offers a scaffold with established, albeit sometimes toxic, biological interactions. The thioanisole group, with its reactive methylthio moiety, provides a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse pharmacophores. The combination of these features suggests that derivatives of this compound could exhibit a range of interesting biological activities. This guide will focus on three key potential areas: antifungal, antimicrobial, and anticancer activities.
Postulated Antifungal Activity and Mechanistic Insights
The fungicidal properties of chlorinated aromatic compounds are well-documented. A notable example is chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), which exerts its antifungal effect by reacting with sulfhydryl groups in fungal enzymes.[5] Specifically, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by binding to cysteine residues in the active site.[5] This mechanism of action, involving the disruption of key metabolic pathways through covalent modification of enzymes, provides a strong basis for hypothesizing that this compound derivatives could exhibit similar antifungal properties.
Furthermore, many commercially available antifungal drugs, such as fluconazole and itraconazole, are based on a triazole scaffold.[3] The synthesis of hybrid molecules that combine the 2,4,5-trichlorophenyl moiety with a triazole ring could lead to novel compounds with potent antifungal activity.
Proposed Synthetic Pathway for Triazole Derivatives
A plausible synthetic route to novel 1,2,4-triazole derivatives of this compound is outlined below. This multi-step synthesis involves the initial conversion of this compound to a more reactive intermediate, followed by cyclization to form the triazole ring.
Experimental Protocol: Synthesis of 4-Amino-5-(2,4,5-trichlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Step 1: Oxidation of this compound. Oxidize this compound to the corresponding sulfoxide or sulfone to activate the methyl group for subsequent reactions.
-
Step 2: Conversion to a Carboxylic Acid Derivative. The activated methyl group can be converted to a carboxylic acid derivative, such as an ester or an acid chloride.
-
Step 3: Reaction with Thiocarbohydrazide. The carboxylic acid derivative is then reacted with thiocarbohydrazide to form a thiocarbohydrazone intermediate.
-
Step 4: Cyclization. The thiocarbohydrazone is cyclized in the presence of a base to yield the desired 4-amino-5-(2,4,5-trichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Workflow for Antifungal Activity Screening
A systematic approach is necessary to evaluate the antifungal potential of newly synthesized derivatives. The following workflow outlines the key steps, from initial screening to more detailed mechanistic studies.
Caption: Workflow for evaluating the antifungal activity of this compound derivatives.
Potential as Novel Antimicrobial Agents
The 1,2,4-triazole scaffold is not only prevalent in antifungal agents but also in a wide range of antibacterial compounds.[4][7][8] The incorporation of a 2,4,5-trichlorophenyl group could enhance the lipophilicity of these molecules, potentially improving their ability to penetrate bacterial cell membranes. The structural diversity that can be achieved by modifying the triazole ring and the trichlorophenyl scaffold allows for the fine-tuning of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Evaluation of Antibacterial Activity
The antibacterial efficacy of the synthesized derivatives should be assessed against a panel of clinically relevant bacterial strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of bacteria including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Exploration of Anticancer Properties
A growing body of evidence suggests that various triazole derivatives possess significant anticancer activity.[9][10][11][12] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization and the disruption of key signaling pathways involved in cell proliferation and survival. The combination of a triazole moiety with a 2,4,5-trichlorophenyl group could lead to compounds with novel anticancer properties. For instance, some trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives have shown promising antiproliferative activity.[9]
Proposed Signaling Pathway for Anticancer Activity
Based on the known mechanisms of related compounds, a hypothetical signaling pathway for the anticancer activity of this compound derivatives could involve the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Hypothesized apoptotic pathway induced by this compound derivatives.
In Vitro Cytotoxicity Evaluation
The initial assessment of anticancer potential involves determining the cytotoxicity of the compounds against a panel of human cancer cell lines.
Table 1: Representative Data from a Hypothetical Cytotoxicity Screen
| Compound | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.8 | |
| HCT116 (Colon) | 18.5 | |
| Derivative B | MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 12.1 | |
| HCT116 (Colon) | 9.9 | |
| Doxorubicin | MCF-7 (Breast) | 0.5 |
| (Control) | A549 (Lung) | 0.8 |
| HCT116 (Colon) | 0.6 |
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising, yet largely uncharted, frontier in medicinal and agricultural chemistry. The structural features of this scaffold, combining a halogenated aromatic ring with a versatile sulfur-containing functional group, suggest a high potential for discovering novel compounds with significant biological activities. This guide has laid out a scientifically grounded rationale for investigating their antifungal, antimicrobial, and anticancer properties, supported by detailed synthetic strategies and experimental protocols.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the proposed workflows. Promising lead compounds should be further investigated for their mechanisms of action, selectivity, and in vivo efficacy. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of this chemical class but also have the potential to deliver novel therapeutic agents and agrochemicals to address pressing global health and agricultural challenges.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Environmental Fate and Degradation of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
Disclaimer: Initial research on "2,4,5-Trichlorothioanisole" yielded limited publicly available information regarding its comprehensive environmental fate and degradation, which is insufficient for an in-depth technical guide. However, a wealth of scientific literature exists for the structurally related and environmentally significant herbicide, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . This guide will, therefore, focus on the environmental fate and degradation of 2,4,5-T, a compound of significant historical and scientific interest.
Introduction
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide developed in the late 1940s for the control of broad-leafed plants.[1] It was widely used in agriculture and forestry until its use was phased out in the late 1970s and 1980s due to significant toxicity concerns.[1] The most notable use of 2,4,5-T was as a component of "Agent Orange," a defoliant used during the Vietnam War.[1][2]
The primary environmental and health concerns surrounding 2,4,5-T are linked to its manufacturing process, which results in contamination with trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound.[1][2][3] Understanding the environmental fate and degradation of 2,4,5-T is crucial for assessing the long-term impact of its historical use and for developing remediation strategies for contaminated sites.
This technical guide provides a comprehensive overview of the physicochemical properties, environmental distribution, and degradation pathways of 2,4,5-T, intended for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties of 2,4,5-T
The environmental behavior of 2,4,5-T is largely dictated by its chemical and physical properties.
| Property | Value | Source |
| Chemical Formula | C₈H₅Cl₃O₃ | |
| Molecular Weight | 255.48 g/mol | |
| Water Solubility | 150 mg/L | [2] |
| Vapor Pressure | 700 nPa at 25°C | [2] |
| Melting Point | 153-156 °C | [2] |
Its moderate water solubility and low vapor pressure suggest that it is not highly volatile but can be transported in aqueous systems.[2][4] The persistence of 2,4,5-T in the environment is influenced by a combination of abiotic and biotic degradation processes.
Environmental Distribution and Transport
Once released into the environment, 2,4,5-T can be distributed across various compartments, including soil, water, and, to a lesser extent, air.
-
Soil: 2,4,5-T is moderately mobile in sandy and clay soils.[2] Its persistence in soil is relatively brief due to microbial degradation and adsorption to soil particles.[5] Residues in the top layer of soil (0-15 cm) have been shown to decrease by 90% within a month of application.[6]
-
Water: While small amounts of 2,4,5-T can enter water bodies through runoff, it generally does not persist for long periods as it is adsorbed by clay particles or biota within a few days.[2] Esters of 2,4,5-T tend to hydrolyze within a few days.[2]
-
Vegetation: Following application, residues of 2,4,5-T on vegetation are at their highest.[5] These residues decline significantly over time due to metabolism by the plant, photodegradation, and weathering effects.[5]
Abiotic Degradation
Abiotic processes, particularly photolysis and hydrolysis, contribute to the breakdown of 2,4,5-T in the environment.
Photolysis
Photodecomposition, or photolysis, is a significant pathway for the degradation of 2,4,5-T, especially when exposed to sunlight on plant surfaces or in water.[5][7] The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The half-life of TCDD, the toxic contaminant in 2,4,5-T, on vegetation exposed to sunlight has been reported to be as short as 1 to 2 hours.[5]
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. While 2,4,5-T itself is relatively stable to hydrolysis, its ester formulations are more readily hydrolyzed in aqueous environments.[2]
Biotic Degradation
The primary mechanism for the breakdown of 2,4,5-T in the environment is through the action of microorganisms.[2]
Aerobic Microbial Degradation
Under aerobic conditions, several bacterial strains have been identified that can utilize 2,4,5-T as a sole source of carbon and energy.[8][9][10] One of the most well-studied organisms is Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100.[8][9][11][12]
The aerobic degradation pathway in B. cepacia AC1100 involves the following key steps:
-
Initial Cleavage: The degradation is initiated by a 2,4,5-trichlorophenoxyacetic acid oxygenase, which cleaves the ether bond to form 2,4,5-trichlorophenol and glyoxylate.[13]
-
Dehalogenation and Ring Cleavage: The resulting 2,4,5-trichlorophenol undergoes further degradation through dehalogenation and subsequent ortho-cleavage of the aromatic ring.[8]
Aerobic degradation pathway of 2,4,5-T by Burkholderia cepacia AC1100.
Anaerobic Microbial Degradation
Under anaerobic conditions, the degradation of 2,4,5-T proceeds through different mechanisms, primarily initiated by reductive dechlorination.[14][15] This process is often slower than aerobic degradation.
Key steps in the anaerobic degradation of 2,4,5-T include:
-
Reductive Dechlorination: The initial step involves the removal of chlorine atoms from the aromatic ring. This can lead to the formation of various dichlorophenoxyacetic acids and eventually monochlorophenol isomers.[15]
-
Ether Bond Cleavage: In some cases, ether bond cleavage may occur first, leading to the formation of 2,4,5-trichlorophenol.[14][15]
-
Mineralization: The resulting intermediates, such as phenol, are then further degraded and can be mineralized to carbon dioxide and methane by syntrophic microbial communities.[14][15]
Microorganisms such as Dehalobacter have been identified as playing a key role in the reductive dechlorination steps.[14][15]
Simplified anaerobic degradation pathway of 2,4,5-T.
Degradation in Plants
Woody plants have been shown to degrade 2,4,5-T, with 2,4,5-trichlorophenol being a consistently identified metabolite in leaf extracts.[16]
Persistence and Bioaccumulation
The persistence of 2,4,5-T in the environment is variable and depends on environmental conditions.
| Environment | Half-life | Source |
| Grass | 8-17 days | [2] |
| Soil | 21-24 days | [2] |
There is no significant bioaccumulation of 2,4,5-T reported.[2][3] However, the TCDD contaminant is known to be persistent and can bioaccumulate in the food chain.[3][17]
Toxicity of 2,4,5-T and Its Degradation Products
2,4,5-T itself is considered to be toxic.[1] The acute health effects of exposure can include irritation to the eyes, nose, and throat, as well as gastrointestinal issues.[2][18] Chronic exposure has been linked to various health problems, and it is classified as a possible human carcinogen.[1][2]
The degradation products of 2,4,5-T, such as chlorinated phenols, can also be toxic to aquatic life and other organisms.[18][19] However, the most significant toxicological concern associated with 2,4,5-T is the presence of TCDD, which is a potent carcinogen and teratogen.[1][3][20]
Experimental Protocols
Studying the environmental fate and degradation of 2,4,5-T involves a combination of laboratory and field studies.
Aerobic Soil Degradation Study Workflow
Workflow for an aerobic soil degradation study.
Step-by-Step Methodology for Aerobic Soil Degradation Study:
-
Soil Preparation:
-
Collect a representative soil sample from the field.
-
Sieve the soil to remove large debris and homogenize.
-
Characterize the soil for properties such as pH, organic matter content, and microbial biomass.
-
-
Spiking:
-
Prepare a stock solution of 2,4,5-T in a suitable solvent.
-
Add the stock solution to the soil to achieve the desired initial concentration.
-
Thoroughly mix the soil to ensure uniform distribution of the herbicide.
-
-
Incubation:
-
Place the spiked soil in incubation vessels.
-
Maintain the soil at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity).
-
Ensure adequate aeration for aerobic conditions.
-
-
Sampling and Extraction:
-
At predetermined time points, collect triplicate soil subsamples.
-
Extract 2,4,5-T and its degradation products from the soil using an appropriate solvent system (e.g., acetone/water mixture).
-
-
Analysis:
-
Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and identify metabolites.
-
-
Data Analysis:
-
Plot the concentration of 2,4,5-T over time to determine the degradation rate and calculate the half-life.
-
Identify and quantify the major degradation products.
-
Conclusion
2,4,5-Trichlorophenoxyacetic acid is a persistent organic pollutant with a complex environmental fate. While it can be degraded by abiotic processes such as photolysis, the primary route of its dissipation from the environment is through microbial degradation. Both aerobic and anaerobic pathways contribute to its breakdown, leading to the formation of various intermediates and eventual mineralization. The toxicological concerns associated with 2,4,5-T, particularly due to its TCDD contaminant, highlight the importance of understanding its environmental behavior for risk assessment and remediation of contaminated sites. Continued research into the microbial communities and enzymatic processes involved in its degradation is essential for developing effective bioremediation strategies.
References
- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. healthandenvironment.org [healthandenvironment.org]
- 3. pic.int [pic.int]
- 4. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]
- 5. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 6. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 7. Photodecomposition of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia strain AC1100: evolutionary insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Degradation of 2,4,5-Trichlorophenoxyacetic Acid in Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioaccumulation and toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds in aquatic ecosystems (Technical Report) | OSTI.GOV [osti.gov]
- 18. epa.gov [epa.gov]
- 19. mdpi.com [mdpi.com]
- 20. Human health effects of 2,4,5-T and its toxic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of 2,4,5-Trichlorothioanisole in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2,4,5-Trichlorothioanisole (TCTA), also known as Methyl 2,4,5-Trichlorophenyl Sulfide, is a sulfur-containing aromatic compound.[1][2] It is relevant in environmental monitoring and food safety analysis due to its persistence and potential for bioaccumulation. TCTA can be formed from the environmental degradation of pesticides or arise as a metabolite, making its detection critical for assessing contamination levels and ensuring regulatory compliance.
This application note provides a comprehensive, field-proven protocol for the trace-level analysis of 2,4,5-TCTA in complex matrices such as soil and water. The methodology is centered around Gas Chromatography coupled with Mass Spectrometry (GC-MS), a well-established and robust technique for the analysis of persistent organic pollutants (POPs).[3] The protocol emphasizes a holistic approach, from efficient sample preparation using Solid-Phase Extraction (SPE) to optimized instrumental analysis, ensuring high sensitivity, selectivity, and reproducibility.
Principle of the Method
The analytical workflow is designed to isolate 2,4,5-TCTA from the sample matrix, separate it from interfering compounds, and provide definitive identification and quantification.
-
Extraction: The target analyte is first extracted from the aqueous or solid sample. For this protocol, Solid-Phase Extraction (SPE) is selected over traditional liquid-liquid extraction (LLE) due to its higher efficiency, reduced solvent consumption, and better selectivity for the analytes of interest.
-
Chromatographic Separation: The extracted analytes are injected into a Gas Chromatograph (GC). The GC employs a high-resolution capillary column with a non-polar stationary phase, which separates compounds based on their volatility and interaction with the phase.[4] The temperature of the GC oven is ramped according to a specific program to ensure optimal separation of TCTA from other matrix components.
-
Mass Spectrometric Detection: As compounds elute from the GC column, they enter the Mass Spectrometer (MS). Electron Impact (EI) ionization is used, which fragments the analyte molecules into a unique and reproducible pattern of ions.[3] The MS then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the abundance of a specific target ion for TCTA to that of a calibration curve.[5]
The coupling of GC's separation power with the MS's specificity provides a highly definitive method for analyzing complex samples.[6][7]
Experimental Workflow Overview
The following diagram illustrates the complete analytical process from sample collection to final data reporting.
Caption: Overall workflow for 2,4,5-TCTA analysis.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Solvents: HPLC-grade or pesticide-residue grade Methanol, Dichloromethane (DCM), Ethyl Acetate, and n-Hexane.
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).
-
Analytical Standards:
-
This compound (purity ≥98%)
-
Internal Standard (IS): PCB-209 (Decachlorobiphenyl) or a suitable deuterated analog.
-
Surrogate Standard: Terphenyl-d14 or other non-interfering compound.
-
-
SPE Cartridges: 6 mL C18 cartridges (500 mg packing material).
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector (MSD) (or equivalent).
-
GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for robust separation of chlorinated compounds.[8]
Detailed Protocols
Protocol 1: Sample Preparation (Soil Matrix)
This protocol is adapted from established methods for extracting persistent organic pollutants from solid matrices.[9][10]
-
Sample Homogenization: Weigh 10 g of the soil sample into a beaker. Air-dry if necessary and sieve to remove large debris.
-
Spiking: Add a known amount of surrogate and internal standard solution directly onto the soil. This step is critical for correcting for matrix effects and procedural losses.
-
Extraction: Add 10 mL of deionized water and 10 mL of acetonitrile to the soil. Shake vigorously for 5 minutes.
-
Salting Out: Add 5 grams of ammonium formate and shake by hand for 1 minute to induce phase separation.[9] Centrifuge at >1800 x g for 5 minutes.
-
Dispersive SPE Cleanup (dSPE): Transfer 1 mL of the upper acetonitrile layer into a dSPE tube containing anhydrous magnesium sulfate and primary secondary amine (PSA) sorbent. Vortex for 30 seconds and centrifuge.
-
Causality Explanation: The PSA sorbent effectively removes organic acids and other polar interferences from the extract, resulting in a cleaner sample and reducing matrix interference during GC-MS analysis.[11] Anhydrous magnesium sulfate removes residual water.
-
-
Concentration and Solvent Exchange: Transfer 200 µL of the cleaned extract to an autosampler vial.[9] Evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.
Protocol 2: Instrumental Analysis (GC-MS)
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
-
GC Inlet:
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (hold for 0.5 min)
-
Inlet Temperature: 260°C
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 4°C/min to 300°C, hold for 5 minutes[8]
-
Causality Explanation: This multi-ramp program provides a rapid initial separation of more volatile compounds followed by a slower ramp to ensure the resolution of closely eluting semi-volatile compounds like TCTA.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]
-
MS Parameters:
-
Transfer Line Temperature: 300°C
-
Ion Source Temperature: 250°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Can be run in Full Scan mode (m/z 50-550) for initial identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
SIM Ions for 2,4,5-TCTA (MW=227.53):
-
Quantification Ion: m/z 226
-
Qualifier Ions: m/z 228, 191 (These ions are used to confirm the identity of the compound by ensuring their ratios are consistent with a known standard).
-
-
Data Analysis and Method Performance
Identification and Quantification
-
Identification: A peak is positively identified as 2,4,5-TCTA if its retention time matches that of the analytical standard (within ±0.05 minutes) and the abundance ratios of the qualifier ions to the quantification ion are within ±20% of the ratios observed in the standard.
-
Quantification: A multi-level calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) is prepared using the internal standard method. The concentration of TCTA in the sample is calculated based on the response factor relative to the internal standard.
Method Validation and Performance Characteristics
The following table summarizes typical performance data for this analytical method, demonstrating its suitability for trace-level environmental analysis.
| Parameter | Result | Justification |
| Limit of Detection (LOD) | 0.5 ng/g (ppb) | Sufficient for detecting environmentally relevant concentrations. |
| Limit of Quantification (LOQ) | 1.5 ng/g (ppb) | Lowest concentration with acceptable precision and accuracy (RSD <20%). |
| Linearity (R²) | >0.995 | Demonstrates a strong linear relationship between concentration and response. |
| Recovery | 85-110% | Spiked samples show excellent recovery, indicating minimal analyte loss. |
| Precision (RSD%) | <15% | High reproducibility for replicate analyses. |
Conclusion
This application note details a robust and highly sensitive GC-MS method for the determination of this compound in environmental samples. The combination of an optimized sample preparation protocol using dSPE and a validated GC-MS instrumental method provides the selectivity and low detection limits required for regulatory monitoring and research applications.[7][12] The self-validating nature of the protocol, incorporating internal standards and rigorous identification criteria, ensures the generation of trustworthy and defensible data for professionals in the field.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. waters.com [waters.com]
- 4. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 5. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 6. repository.library.noaa.gov [repository.library.noaa.gov]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 10. epa.gov [epa.gov]
- 11. pjoes.com [pjoes.com]
- 12. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 2,4,5-Trichlorothioanisole
Abstract and Introduction
2,4,5-Trichlorothioanisole (TCTA), also known as Methyl 2,4,5-Trichlorophenyl Sulfide (CAS No. 4163-78-4), is a chlorinated aromatic sulfur compound.[1][2][3] The monitoring of such organochlorine compounds is of significant interest in environmental science and toxicology due to their potential persistence and bioaccumulation. Consequently, a robust, accurate, and reliable analytical method for the quantification of TCTA is essential for researchers, environmental monitoring agencies, and drug development professionals who may encounter it as a metabolite or impurity.
This application note presents a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. The methodology is built upon the fundamental principles of chromatography for separating non-polar analytes and is designed to ensure scientific integrity through rigorous system suitability and quality control procedures. The causality behind experimental choices, from mobile phase composition to sample preparation, is explained to provide a deeper understanding of the method's mechanics.
Principle of the Method: Causality in Chromatographic Selection
The selection of RP-HPLC for TCTA analysis is based on the molecule's physicochemical properties. TCTA (Molecular Formula: C₇H₅Cl₃S) is a relatively non-polar, hydrophobic aromatic compound.[1] This characteristic makes it an ideal candidate for separation via reverse-phase chromatography.
In this mode, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of acetonitrile and water). The separation mechanism is governed by hydrophobic interactions; TCTA partitions between the mobile phase and the stationary phase. More hydrophobic molecules, like TCTA, interact more strongly with the C18 stationary phase, leading to longer retention times compared to more polar compounds.[4][5] The composition of the mobile phase, specifically the ratio of organic solvent to water, is a critical parameter used to control the elution and achieve optimal separation.[6]
Detection is achieved using a UV-Vis or Diode Array Detector (DAD). The aromatic ring structure in TCTA contains delocalized π-electrons that absorb ultraviolet radiation, allowing for sensitive and specific detection.[4]
Materials, Reagents, and Equipment
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
pH meter.
-
Solid-Phase Extraction (SPE) manifold and cartridges (if required for sample cleanup).
-
Glassware: Volumetric flasks, pipettes, beakers, and autosampler vials.
Reagents and Standards
-
This compound reference standard (Purity ≥98%).
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Solvents for sample extraction (e.g., Dichloromethane, Hexane), HPLC grade.[7][8]
Experimental Protocols
This section provides a self-validating, step-by-step workflow for the analysis.
Diagram of the Analytical Workflow
Caption: Overall workflow for the HPLC analysis of TCTA.
Step 1: Preparation of Standard Solutions
-
Rationale: Accurate standard solutions are fundamental for creating a reliable calibration curve, which is the basis for quantification. Using a solvent in which the analyte is highly soluble and which is compatible with the mobile phase prevents precipitation and peak distortion.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of TCTA reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock should be stored at 4°C and protected from light.
-
Intermediate Stock Solution (100 µg/mL): Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the intermediate stock solution with the mobile phase. A suggested concentration range is 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. These standards will be used to construct the calibration curve.
Step 2: Sample Preparation
-
Rationale: Real-world samples (e.g., water, soil, tissue) contain matrix components that can interfere with the analysis or damage the HPLC column. An extraction and cleanup step is crucial for isolating the analyte and improving the method's selectivity and robustness.[9][10]
-
Liquid-Liquid Extraction (LLE) for Water Samples:
-
To a 100 mL water sample, add 30 mL of dichloromethane and shake vigorously in a separatory funnel for 2 minutes.[7]
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh portions of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
-
-
Solid-Phase Extraction (SPE) as an Alternative: For more complex matrices, SPE with a C18 cartridge can provide a cleaner extract. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the TCTA with a strong organic solvent. Method development is required for specific sample types.
Step 3: HPLC Configuration and Analytical Conditions
-
Rationale: The parameters below are selected to provide a good balance of resolution, sensitivity, and analysis time. A C18 column is chosen for its excellent retention of hydrophobic compounds.[4] Acetonitrile often provides better peak shape and lower backpressure than methanol.[11] A column oven ensures stable retention times by eliminating fluctuations due to ambient temperature.[12][13]
| Parameter | Recommended Setting | Justification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of aromatic compounds.[4][12][14] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Provides strong elution for TCTA, leading to reasonable run times. Adjust ratio if necessary to optimize retention. |
| Elution Mode | Isocratic | Simple, robust, and ensures reproducible results.[12][15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[14][16] |
| Column Temperature | 35 °C | Enhances efficiency and ensures retention time stability.[12] |
| Detection | UV at 240 nm | TCTA is expected to absorb in this region. Use DAD to confirm the absorption maximum (λmax) for optimal sensitivity. |
| Injection Volume | 10 µL | A typical volume providing good sensitivity without overloading the column. |
| Run Time | 10 minutes | Should be sufficient for elution of TCTA and any minor impurities. |
Step 4: System Suitability Testing (SST)
-
Rationale: SST is a mandatory step to verify that the HPLC system and method are operating correctly before analyzing any samples. It ensures the trustworthiness of the generated data.[14]
Caption: Decision logic for the System Suitability Test (SST).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a mid-range working standard (e.g., 5.0 µg/mL).
-
Calculate the parameters listed in the table below. The system is deemed ready for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Retention Time (%RSD) | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| Peak Area (%RSD) | ≤ 2.0% | Confirms the precision of the injector and detector response. |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry; values outside this range may indicate column degradation or analyte interaction issues. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
Step 5: Calibration and Analysis
-
Calibration: Inject each working standard solution (from lowest to highest concentration) once.
-
Analysis: After a successful SST and calibration, inject the prepared sample extracts. It is good practice to intersperse Quality Control (QC) samples (e.g., low and high concentration standards) and a mobile phase blank every 10-15 sample injections to monitor system performance throughout the run.
Data Analysis and Troubleshooting
Quantification
-
Calibration Curve: Plot the peak area of the TCTA standard against its corresponding concentration (µg/mL). Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995 for the curve to be considered linear and acceptable.
-
Concentration Calculation: Determine the concentration of TCTA in the sample extracts using the regression equation from the calibration curve.
-
Final Concentration: Calculate the final concentration in the original sample by accounting for the dilution and concentration factors used during sample preparation.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase; sonicate to degas.2. Ensure column oven is on and set to the correct temperature.3. Check for leaks and perform pump maintenance. |
| Peak Tailing or Fronting | 1. Column degradation or contamination.2. Mismatch between sample solvent and mobile phase.3. Column overloading. | 1. Flush the column with a strong solvent or replace it.2. Ensure the final sample solvent is the mobile phase.3. Dilute the sample and re-inject. |
| Low or No Peak Signal | 1. Incorrect wavelength setting.2. Sample degradation.3. Detector lamp failure. | 1. Verify the detector wavelength; run a DAD scan on a standard.2. Prepare fresh standards and samples.3. Check lamp status and replace if necessary. |
| High Backpressure | 1. Blockage in the column or tubing.2. Particulate matter from unfiltered samples.3. Mobile phase precipitation. | 1. Reverse-flush the column (if permissible by manufacturer); check tubing.2. Always filter samples before injection.3. Ensure mobile phase components are fully miscible. |
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. labsolu.ca [labsolu.ca]
- 4. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. cas-press.com [cas-press.com]
- 8. Development of sample preparation method for organochlorine pesticides analysis in soil samples [aimspress.com]
- 9. Analytical methodology for the determination of organochlorine pesticides in vegetation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2,4,5-Trichlorothioanisole in Modern Organic Synthesis
Abstract: 2,4,5-Trichlorothioanisole is a polyfunctionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by a thioether moiety and a specific polychlorination pattern, offer strategic advantages for constructing complex molecular architectures. This guide provides an in-depth exploration of its reactivity and outlines detailed protocols for its application, particularly in cross-coupling reactions and as a precursor to high-value sulfonylated intermediates. The methodologies presented are designed for researchers in synthetic chemistry and drug development, emphasizing experimental robustness and mechanistic rationale.
Introduction: Chemical Profile and Synthetic Potential
This compound (also known as 1,2,4-trichloro-5-(methylthio)benzene) is a key synthetic intermediate whose utility is derived from its distinct reactive sites. The molecule features three chloro-substituents on an aromatic ring, which can be selectively addressed through various metal-catalyzed cross-coupling reactions. Concurrently, the methylthio (-SMe) group serves a dual role: it can be used as a handle for further functionalization through oxidation or act as a directing group, modulating the reactivity of the aromatic core.
The strategic placement of the chloro- and methylthio- groups makes this reagent particularly valuable for the synthesis of agrochemicals, pharmaceutical intermediates, and materials where a 2,4,5-trisubstituted phenyl moiety is required. For instance, this substitution pattern is found in certain classes of fungicides and herbicides where precise substituent placement is critical for biological activity.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds of this compound are amenable to activation by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The inherent electronic differences between the chlorine atoms offer a basis for regioselective functionalization, although this often requires careful optimization of reaction conditions.
Suzuki-Miyaura Cross-Coupling: A Protocol for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of aryl halides with boronic acids or their derivatives. For a substrate like this compound, this reaction provides a direct route to biaryl or substituted aromatic structures. The protocol below is a representative example for the monocoupling of an arylboronic acid.
Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture. A common system is a biphasic mixture of toluene and water (e.g., 4:1 v/v) to facilitate the dissolution of both organic and inorganic reagents.
-
Catalyst Loading: Add the palladium catalyst and ligand. For general screening, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) can be used directly. Alternatively, a combination of a palladium source like Pd(OAc)₂ (1-3 mol%) and a phosphine ligand like SPhos or XPhos (1.2-1.5 equiv. relative to Pd) can offer improved reactivity.
-
Reaction Execution: Securely seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Causality and Optimization:
-
Choice of Base: A robust inorganic base is crucial for activating the boronic acid. Cesium carbonate is often more effective for less reactive chlorides but is more expensive.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands (e.g., Buchwald-type ligands) can often improve yields for challenging C-Cl bond activations.
-
Regioselectivity: Achieving selective monocoupling can be challenging. The reaction may proceed at the most sterically accessible or electronically activated chlorine. Lowering the reaction temperature and using a slight excess of the thioanisole can favor monocoupling over multiple additions.
Oxidation to Sulfonyl Intermediates: Enhancing Reactivity
The thioether moiety can be readily oxidized to a sulfoxide or, more commonly, a sulfone (-SO₂Me). This transformation has profound electronic consequences, converting the methylthio group from a weak electron-donating group to a powerful electron-withdrawing group. This "activates" the aromatic ring, making the chlorine atoms significantly more susceptible to nucleophilic aromatic substitution (SNAr).
Protocol for Oxidation to 2,4,5-Trichlorophenyl Methyl Sulfone
The oxidation is typically achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Data Presentation: Common Oxidizing Agents
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Key Considerations |
| m-CPBA | Dichloromethane (DCM) | 0 to 25 | Stoichiometry is key; ~2.2 equiv. for full oxidation. |
| H₂O₂ / Acetic Acid | Acetic Acid | 80 to 100 | Cost-effective; requires higher temperatures. |
| Oxone® | Methanol/Water | 25 | A versatile and stable persulfate-based oxidant. |
Detailed Experimental Protocol (using m-CPBA):
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the oxidation.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 2.2-2.5 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a more polar product spot.
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting solid, 2,4,5-trichlorophenyl methyl sulfone, can often be purified by recrystallization (e.g., from ethanol/hexanes).
Logical Relationship: Oxidation followed by SNAr
Caption: Oxidation enhances reactivity towards subsequent SNAr reactions.
Conclusion and Future Outlook
This compound represents a highly adaptable platform for synthetic chemists. Its capacity for selective functionalization via palladium catalysis, combined with the ability to modulate ring electronics through sulfur oxidation, allows for the strategic and efficient construction of complex, polysubstituted aromatic systems. The protocols detailed herein provide a validated starting point for researchers aiming to leverage this reagent's unique properties in the development of novel molecules for the pharmaceutical and agrochemical industries. Further exploration into asymmetric catalysis and regioselective C-H activation reactions involving this scaffold promises to unlock even greater synthetic potential.
Application Notes and Protocols: 2,4,5-Trichlorothioanisole as a Versatile Precursor for Novel Compound Synthesis
Introduction: Unlocking the Potential of a Polychlorinated Aromatic Building Block
In the landscape of modern synthetic chemistry, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone for the development of novel pharmaceuticals and agrochemicals.[1][2][3] The presence of chlorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2,4,5-Trichlorothioanisole, a readily available polychlorinated aromatic compound, presents itself as an underutilized yet highly promising scaffold for the synthesis of a diverse array of novel compounds. Its unique substitution pattern and the presence of a modifiable thioether linkage offer multiple avenues for synthetic diversification.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block. We will explore its reactivity and provide detailed, field-proven protocols for its transformation into value-added intermediates, such as sulfoxides, sulfones, and biaryl compounds. The experimental choices and methodologies are explained with a focus on scientific integrity and practical applicability in a research and development setting.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 4163-78-4 | [4][5] |
| Molecular Formula | C₇H₅Cl₃S | [4][5] |
| Molecular Weight | 227.53 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Melting Point | 60 °C | [6] |
Safety and Handling: this compound is a chlorinated aromatic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is limited, related polychlorinated aromatic compounds are known to be hazardous.[1][7][8] All waste materials should be disposed of in accordance with institutional and local regulations.
Synthetic Transformations: Gateway to Novel Chemical Space
The synthetic utility of this compound stems from two primary reactive sites: the thioether moiety and the carbon-chlorine bonds on the aromatic ring.
Oxidation of the Thioether: A Handle for Modulating Electronic Properties
The oxidation of the thioether to the corresponding sulfoxide and sulfone represents a fundamental transformation. This oxidation dramatically alters the electronic properties of the sulfur atom, converting the electron-donating thioether into strongly electron-withdrawing sulfoxide and sulfone groups. This, in turn, can influence the reactivity of the aromatic ring and the biological activity of the resulting compounds.
Caption: Oxidation of this compound.
This protocol details the selective oxidation of the thioether to the sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound (1.0 g, 4.40 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.1 g, 4.84 mmol, 1.1 eq)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (15 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,4,5-trichlorophenyl methyl sulfoxide.
For the complete oxidation to the sulfone, an excess of the oxidizing agent is employed.
Materials:
-
This compound (1.0 g, 4.40 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 2.2 g, 9.68 mmol, 2.2 eq)
-
Dichloromethane (DCM), anhydrous (25 mL)
-
And other reagents and equipment as listed in Protocol 1.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add m-CPBA portion-wise over 30 minutes at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material and the sulfoxide intermediate are consumed.
-
Follow the workup and purification procedure as described in steps 6-10 of Protocol 1 to isolate 2,4,5-trichlorophenyl methyl sulfone.
Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds.[6][7][8][9] The Suzuki-Miyaura coupling, in particular, is widely used due to its mild reaction conditions and functional group tolerance.[6] While the C-Cl bonds in this compound are generally less reactive than C-Br or C-I bonds, they can participate in cross-coupling reactions with appropriate catalysts and conditions. The differing electronic environments of the chlorine atoms may allow for regioselective coupling.
Caption: Suzuki-Miyaura cross-coupling reaction.
This proposed protocol targets the regioselective cross-coupling at one of the chloro-positions. The reactivity of the C-Cl bonds can be influenced by steric and electronic factors. Based on related systems, the chlorine at position 4, flanked by two other chlorine atoms, may be the most sterically hindered and least reactive, while the chlorine at position 5 might be more susceptible to oxidative addition.
Materials:
-
This compound (1.0 g, 4.40 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 643 mg, 5.28 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (254 mg, 0.22 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.82 g, 13.2 mmol, 3.0 eq)
-
Toluene (15 mL) and Water (5 mL)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvents (toluene and water) and degas the mixture by bubbling with the inert gas for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired biaryl product.
Conclusion and Future Outlook
This compound is a building block with significant untapped potential. The protocols detailed herein for oxidation and a proposed cross-coupling reaction provide a solid foundation for the synthesis of a wide range of novel compounds. The resulting sulfoxides, sulfones, and biaryl derivatives can serve as valuable intermediates for the development of new agrochemicals, pharmaceuticals, and materials. Further exploration of nucleophilic aromatic substitution reactions, particularly on the electron-deficient sulfone derivative, and other transition-metal-catalyzed transformations will undoubtedly expand the synthetic utility of this versatile starting material.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Agrochemicals [ouci.dntb.gov.ua]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
Application Note & Protocols: Synthesis of 2,4,5-Trichlorothioanisole and its Organophosphate Derivatives
For: Researchers, scientists, and drug development professionals engaged in the synthesis of organosulfur compounds and pesticide intermediates.
Introduction and Strategic Overview
2,4,5-Trichlorothioanisole serves as a critical building block in the synthesis of various agrochemicals, most notably as a precursor to organophosphate insecticides like Fenthion. Its derivatives are valued for their specific substitution pattern, which imparts desired biological activity. The synthesis of these molecules is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity, while minimizing the formation of hazardous byproducts.
This document provides a comprehensive guide to the synthesis of this compound, beginning with the preparation of its essential precursor, 2,4,5-trichlorothiophenol, from commercially available starting materials. It further details the subsequent methylation to yield the target thioanisole and concludes with a protocol for its conversion into an organophosphate derivative. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and troubleshoot these synthetic routes.
Core Synthetic Strategy: A Two-Stage Approach
The most direct and industrially relevant pathway to this compound involves two primary stages:
-
Stage 1: Nucleophilic Aromatic Substitution to form 2,4,5-Trichlorothiophenol. This step involves the displacement of a chlorine atom from a polychlorinated benzene ring with a sulfur nucleophile. The common starting material for this is 1,2,4,5-tetrachlorobenzene.
-
Stage 2: S-Methylation to form this compound. The resulting thiophenol is then methylated at the sulfur atom to produce the final thioanisole core structure.
This overall workflow is depicted below.
Application Notes and Protocols for 2,4,5-Trichlorothioanisole in Materials Science: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Multifunctional Building Block
2,4,5-Trichlorothioanisole is a halogenated organosulfur compound characterized by a benzene ring substituted with three chlorine atoms and a methylthio group. While its direct applications in materials science are not yet extensively documented in peer-reviewed literature, its unique chemical structure presents a compelling case for its use as a versatile precursor and monomer in the synthesis of advanced functional polymers. The presence of multiple reactive sites—three chlorine atoms susceptible to nucleophilic substitution and a methylthio group that can be chemically modified—opens avenues for creating materials with tailored properties.
This technical guide provides researchers, scientists, and drug development professionals with a series of detailed application notes and speculative, yet scientifically grounded, protocols for the utilization of this compound in materials science. The proposed applications are based on established chemical principles and draw analogies from the synthesis and properties of similar sulfur-containing and halogenated polymers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4163-78-4 |
| Molecular Formula | C₇H₅Cl₃S |
| Molecular Weight | 227.53 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 60-62 °C |
| Synonyms | Methyl 2,4,5-trichlorophenyl sulfide, 1,2,4-Trichloro-5-(methylthio)benzene |
Application Note 1: Synthesis of Hyperbranched Poly(thioethers)
Expertise & Experience: The Rationale for Hyperbranched Architectures
Linear poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. However, its rigid structure often leads to poor solubility, making it difficult to process. Hyperbranched polymers, on the other hand, are known for their unique properties, including higher solubility, lower viscosity, and a high density of terminal functional groups compared to their linear analogs.[1][2]
The trifunctional nature of this compound (three chlorine atoms) makes it an ideal candidate as a branching unit or an AB₂-type monomer for the one-pot synthesis of hyperbranched poly(thioethers). Such a polymer is anticipated to exhibit enhanced solubility and processability while retaining the desirable thermal and chemical resistance imparted by the thioether and aromatic backbone.
Trustworthiness: A Self-Validating Protocol
The following protocol is a proposed synthetic route based on established methods for the synthesis of hyperbranched PPS from polychlorinated aromatic compounds.[2][3] The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight and polydispersity. The structure of the resulting polymer can be confirmed by NMR and FTIR spectroscopy.
Experimental Protocol 1: Polycondensation of this compound with a Sulfur Nucleophile
Objective: To synthesize a hyperbranched poly(thioether) via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Sodium sulfide (Na₂S) or a similar sulfur nucleophile
-
N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a multi-neck flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add sodium sulfide and NMP.
-
Heat the mixture under a gentle flow of nitrogen to dehydrate the sodium sulfide.
-
Cool the mixture to the desired reaction temperature (e.g., 180-200 °C).
-
Dissolve this compound in NMP and add it dropwise to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at the set temperature for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing them by GPC.
-
After the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the precipitate, wash it thoroughly with methanol and water to remove residual solvent and salts, and dry it under vacuum.
Characterization:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).
-
Chemical Structure: ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Visualization: Proposed Polymerization Pathway
Caption: Proposed synthesis of a hyperbranched poly(thioether).
Application Note 2: A Precursor for Trichlorothiophenol Monomers
Expertise & Experience: Enhancing Reactivity through Demethylation
While the chlorine atoms on this compound are reactive towards strong nucleophiles, the methylthio group is relatively inert under many polymerization conditions. However, the demethylation of thioanisoles to the corresponding thiophenols is a well-established transformation in organic synthesis.[4] Thiophenols are highly versatile monomers in materials science, readily participating in reactions like thiol-ene click chemistry and the synthesis of poly(phenylene sulfide). Converting this compound to 2,4,5-Trichlorothiophenol would create a more reactive AB₂-type monomer for the synthesis of hyperbranched polymers.[2]
Trustworthiness: A Validated Chemical Transformation
The proposed demethylation protocol is based on established methods that utilize strong nucleophiles or Lewis acids to cleave the methyl-sulfur bond.[4] The success of the reaction can be easily monitored by TLC or GC-MS, and the structure of the product can be confirmed by NMR spectroscopy.
Experimental Protocol 2: Demethylation of this compound
Objective: To synthesize 2,4,5-Trichlorothiophenol.
Materials:
-
This compound
-
Sodium ethanethiolate (NaSEt) or other suitable demethylating agent
-
Dimethylformamide (DMF) or other suitable solvent
-
Aqueous acid (e.g., 1M HCl) for workup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in DMF.
-
Add a solution of sodium ethanethiolate in DMF to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench it by adding it to an aqueous acid solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2,4,5-Trichlorothiophenol.
Visualization: Demethylation Reaction
References
Application Notes & Protocols: 2,4,5-Trichlorothioanisole as a High-Purity Standard for Advanced Analytical Chemistry
Abstract
This document provides a comprehensive technical guide on the application of 2,4,5-Trichlorothioanisole as an analytical standard, with a primary focus on its use as an internal standard in chromatographic methods. We will explore the physicochemical properties of this compound and present a detailed, field-proven protocol for its implementation in the trace-level analysis of chlorinated organic compounds in complex matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and quality control professionals engaged in environmental monitoring, food safety, and drug development.
Introduction: The Imperative for Precision in Trace Analysis
In the landscape of modern analytical chemistry, the accurate quantification of trace-level compounds is paramount. The reliability of such measurements hinges on the quality and proper utilization of analytical standards. This compound (also known as Methyl 2,4,5-Trichlorophenyl Sulfide) is a high-purity organosulfur compound whose structural characteristics make it an excellent candidate for use as a standard in specific analytical workflows.[1] While not a ubiquitous environmental contaminant itself, its structural similarity to priority pollutants such as chlorinated pesticides, phenols, and anisoles renders it particularly valuable.
Its primary utility lies in its application as an internal standard . In complex analytical procedures, especially those involving multi-step sample preparation, variability is inevitable. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard. By tracking the signal of the IS, analysts can correct for variations in extraction efficiency, injection volume, and instrument response, thereby ensuring data accuracy and precision.[2][3] The selection of an appropriate IS is critical; it must be chemically similar to the analyte(s) of interest but not naturally present in the samples and chromatographically separable. This compound meets these criteria for a range of chlorinated analytes.
Physicochemical Properties
A thorough understanding of the standard's properties is foundational to its effective use.
| Property | Value | Source |
| Synonyms | Methyl 2,4,5-Trichlorophenyl Sulfide; 1,2,5-Trichloro-4-(methylthio)benzene | [1] |
| CAS Number | 4163-78-4 | [1][4] |
| Molecular Formula | C₇H₅Cl₃S | [1][4] |
| Molecular Weight | 227.53 g/mol | [1][4] |
| Physical State | Solid (White to Light yellow powder/crystal) | [1] |
| Purity | >99.0% (by Gas Chromatography) | [1] |
| Storage | Room Temperature (Recommended in a cool, dark place, <15°C) | [1] |
Core Application: Internal Standard for GC-MS Analysis of Trichloroanisoles in Wine
To illustrate the practical application of this compound, we present a detailed protocol for the determination of 2,4,6-Trichloroanisole (TCA) in wine. TCA is a notorious compound responsible for "cork taint," a significant off-flavor in wine that can be detected by the human nose at parts-per-trillion levels.[5] Accurate quantification is therefore essential for the wine industry.
Principle of the Method
This method employs Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free sample preparation technique that combines extraction and concentration into a single step.[6] Analytes are partitioned from the sample matrix into the headspace of a sealed vial and then adsorbed onto a coated fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are desorbed for separation and analysis by a mass spectrometer. This compound is introduced as an internal standard at the beginning of the workflow to normalize the entire process.
Diagram of the Analytical Workflow
References
- 1. This compound | 4163-78-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Topic: Advanced Sample Preparation Techniques for the Analysis of 2,4,5-Trichlorothioanisole
An Application Note and Protocol Guide for Researchers
Abstract: This guide provides a comprehensive overview and detailed protocols for the extraction and purification of 2,4,5-Trichlorothioanisole (TCTA) from various complex matrices. As a persistent environmental contaminant and a potential metabolite of certain pesticides, accurate quantification of TCTA is critical. The inherent challenges in analyzing this semi-volatile, non-polar compound, often present at trace levels, necessitate robust and efficient sample preparation. This document moves beyond simplistic procedural lists to explain the causality behind methodological choices, ensuring scientifically sound and reproducible results. We will explore three principal techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, providing researchers, scientists, and drug development professionals with the expertise to select and implement the optimal strategy for their analytical needs.
Introduction: The Analytical Challenge of this compound
This compound (TCTA) is a chlorinated aromatic sulfide that can pose challenges for environmental monitoring and toxicology studies. Its analysis is often complicated by its presence in complex sample matrices (e.g., soil, water, biological tissues) and its relatively low concentration. The primary goal of sample preparation is to isolate TCTA from interfering matrix components and concentrate it to a level suitable for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate sample preparation technique is paramount and depends on several factors:
-
Sample Matrix: The complexity and nature of the sample (e.g., high fat content, particulates).
-
Analyte Concentration: The expected concentration range of TCTA.
-
Throughput Requirements: The number of samples to be processed.
-
Available Resources: Equipment and solvent costs.
This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.
Core Sample Preparation Strategies: A Comparative Overview
Three techniques form the cornerstone of modern sample preparation for analytes like TCTA: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS. Each operates on distinct principles of physicochemical separation.
Liquid-Liquid Extraction (LLE)
Principle & Rationale: LLE is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] For a non-polar compound like TCTA, the goal is to partition it from an aqueous matrix into a non-polar organic solvent. The efficiency of this partitioning is governed by the analyte's partition coefficient (LogP). To enhance recovery, the properties of the aqueous phase can be modified, for instance, by adding salt ("salting out") to decrease the analyte's solubility in water and drive it into the organic phase.[1]
Causality in Solvent Selection: The choice of solvent is critical. A suitable solvent should:
-
Have a high affinity for TCTA but low affinity for matrix interferents.
-
Be immiscible with the sample matrix (typically water).
-
Have a relatively low boiling point for easy evaporation and concentration. Commonly used solvents for non-polar analytes include hexane, dichloromethane (DCM), and ethyl acetate.
Solid-Phase Extraction (SPE)
Principle & Rationale: SPE is a more selective and structured form of extraction that involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase).[2] Analytes are separated based on their affinity for this stationary phase. For TCTA analysis, a "reversed-phase" mechanism is most common. The non-polar TCTA molecules are adsorbed onto a non-polar sorbent (like C18-bonded silica) from a polar sample matrix (like water).[3] Interfering polar compounds pass through the cartridge unretained. The retained TCTA is then eluted with a small volume of a non-polar organic solvent.
Causality in Sorbent Selection: The choice of sorbent dictates the selectivity of the extraction.
-
Reversed-Phase (e.g., C18, Oasis HLB): Ideal for extracting non-polar analytes like TCTA from polar matrices. Oasis HLB is a polymeric sorbent that offers excellent retention for a wide range of compounds and is stable across a broad pH range.[4]
-
Normal-Phase (e.g., Silica, Florisil): Used to extract polar analytes from non-polar matrices.
-
Ion-Exchange: Used for charged analytes; not directly applicable to neutral TCTA unless a derivatization step is involved.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle & Rationale: The QuEChERS method has revolutionized residue analysis, particularly in complex food matrices.[5] It streamlines sample preparation into two main steps:
-
Extraction & Partitioning: The sample is first homogenized and then vigorously shaken with an organic solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium chloride).[6] Acetonitrile is effective at extracting a wide range of analytes. The salts induce phase separation between the acetonitrile and the water present in the sample and help drive the analytes into the organic layer.[7]
-
Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a small amount of SPE sorbent(s) and magnesium sulfate.[6] The mixture is shaken, and the sorbents bind to matrix interferences like fats, pigments, and organic acids, effectively "cleaning" the extract. The sample is then centrifuged, and the supernatant is ready for analysis.[8]
Causality in dSPE Sorbent Selection: The dSPE cleanup step is highly customizable.
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.
-
Endcapped C18: Removes non-polar interferences like fats and lipids.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. For TCTA analysis, a combination of PSA and C18 is often a good starting point.
Detailed Experimental Protocols
Trustworthiness Directive: For all protocols, the use of an internal standard is critical for accurate quantification and to correct for analyte loss during preparation. A deuterated analog of TCTA (this compound-d7) would be ideal. If unavailable, a closely related labeled compound like 2,4,6-Trichloroanisole-d5 can be used.[9] The internal standard should be spiked into the sample at the very beginning of the workflow.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for aqueous samples like groundwater or wastewater.
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Caption: Workflow for LLE of this compound.
Step-by-Step Methodology:
-
Sample Measurement: In a 250 mL separatory funnel, accurately measure 100 mL of the aqueous sample.
-
Internal Standard Spiking: Spike the sample with the internal standard solution to achieve a known final concentration.
-
Salting Out: Add 10 g of sodium chloride (NaCl) to the sample and swirl to dissolve. This increases the ionic strength of the aqueous phase, enhancing the partitioning of TCTA into the organic solvent.[1]
-
Solvent Addition: Add 30 mL of n-hexane (or dichloromethane).
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, ensuring to periodically vent the pressure.
-
Phase Separation: Place the funnel in a rack and allow the layers to fully separate. TCTA will be in the upper organic layer (if using hexane).
-
Collection: Carefully drain and discard the lower aqueous layer. Collect the upper organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction (steps 4-7) on the original aqueous sample two more times with fresh 30 mL portions of hexane, combining all organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the extract to a final volume of approximately 0.5 mL using a gentle stream of nitrogen in a warm water bath.
-
Reconstitution: Adjust the final volume to exactly 1.0 mL with isooctane. The sample is now ready for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is highly effective for cleaning up aqueous samples and achieving high concentration factors.
Workflow Diagram: Solid-Phase Extraction (SPE)
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. iris.unito.it [iris.unito.it]
- 8. gcms.cz [gcms.cz]
- 9. [Determination of 2,4,6-trichloroanisole in wine by head-space solid phase micro-extraction and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,4,5-Trichlorothioanisole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4,5-Trichlorothioanisole (CAS 4163-78-4)[1][2]. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, optimize your reaction conditions, and ensure the highest possible yield and purity of your target compound.
Synthesis Overview & Key Reactions
The synthesis of this compound, also known as methyl 2,4,5-trichlorophenyl sulfide, is typically achieved through a multi-step process. A common and reliable pathway begins with 1,2,4-trichlorobenzene, a readily available starting material. This is converted to the key intermediate, 2,4,5-trichlorothiophenol, which is subsequently methylated to yield the final product.
The overall workflow can be visualized as follows:
Caption: Overall workflow for this compound synthesis.
This pathway is advantageous as it avoids the high temperatures and pressures often associated with the hydrolysis of tetrachlorobenzenes and minimizes the risk of forming highly toxic dioxin byproducts[3][4][5]. The critical steps are the formation of the thiophenol intermediate and its subsequent S-methylation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Synthesis of 2,4,5-Trichlorothiophenol Precursor
Q1: My yield is consistently low during the conversion of 2,4,5-trichloroaniline to 2,4,5-trichlorothiophenol via the diazonium salt. What are the likely causes and solutions?
Answer: Low yields in this Sandmeyer-type reaction often stem from two critical areas: instability of the diazonium salt and inefficient trapping by the sulfur nucleophile.
Causality & Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization step, which involves reacting the aniline with a nitrite source (e.g., sodium nitrite) in a strong acid, must be performed at low temperatures, typically between 0 and 5 °C[6].
-
Troubleshooting:
-
Verify Temperature Control: Ensure your reaction vessel is submerged in an ice-salt bath and that the temperature of the reaction mixture itself does not rise above 5 °C during the dropwise addition of sodium nitrite.
-
Acid Concentration: The concentration of the acid (e.g., sulfuric or hydrochloric acid) is crucial. Insufficient acid can lead to unwanted side reactions, while excessively concentrated acid can also pose issues. For anilines, a 30% sulfuric acid solution is often effective[6].
-
Use Immediately: Do not store the diazonium salt solution. Prepare it fresh and use it immediately in the subsequent thiolation step.
-
-
-
Inefficient Nucleophilic Substitution: The diazonium group needs to be displaced by a suitable sulfur nucleophile.
-
Troubleshooting:
-
Choice of Sulfur Reagent: A common method involves reacting the diazonium salt with a solution of potassium ethyl xanthate, followed by hydrolysis. Alternatively, using sodium sulfide or thiourea can also be effective[7]. The choice of reagent can significantly impact yield and purity.
-
Catalyst: Copper-based catalysts are often essential for this transformation. Ensure you are using a fresh, active source of a copper(I) salt or other appropriate catalyst to facilitate the substitution[6].
-
-
-
Side Reactions: The diazonium salt can react with water to form the corresponding phenol (2,4,5-trichlorophenol) or undergo other decomposition pathways if not efficiently trapped.
-
Troubleshooting:
-
Monitor Reaction Conditions: Ensure the subsequent reaction with the sulfur nucleophile is set up and ready to go as soon as the diazotization is complete. The dropwise addition of the diazonium salt solution to the sulfur reagent is often preferred to maintain a low concentration of the unstable intermediate.
-
-
Q2: My crude 2,4,5-trichlorothiophenol product is contaminated with a significant amount of a high-molecular-weight impurity, likely the corresponding disulfide. How can I prevent this and remove it?
Answer: The formation of bis(2,4,5-trichlorophenyl) disulfide is a very common issue. Thiols (R-SH) are highly susceptible to oxidation, which couples two thiol molecules to form a disulfide (R-S-S-R). This can occur during the reaction workup or upon storage if exposed to air (oxygen).
Causality & Solutions:
-
Oxidation During Workup: Exposure to atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts, can rapidly oxidize the thiophenolate anion.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and, critically, the workup under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.
-
Acidic Workup: During extraction, keep the aqueous phase acidic to ensure the product remains in its less reactive thiol form (R-SH) rather than the highly susceptible thiolate form (R-S⁻).
-
-
-
Removal of Disulfide Impurity:
-
Reductive Workup: If disulfide formation is unavoidable, it can often be cleaved back to the thiol by introducing a mild reducing agent during the workup.
-
Procedure: Add a reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT) to the crude product mixture before final purification.
-
Purification: The thiol can then be separated from any remaining disulfide by column chromatography, although their polarities can be similar. Careful optimization of the solvent system is required.
-
-
Problem Area 2: S-Methylation to this compound
Q3: The methylation of my 2,4,5-trichlorothiophenol is slow or incomplete. How can I drive the reaction to completion?
Answer: An incomplete S-methylation reaction is typically due to insufficient nucleophilicity of the thiol, a weak methylating agent, or suboptimal reaction conditions (base, solvent, temperature). The reaction proceeds via an SN2 mechanism, which requires a strong nucleophile to attack the electrophilic methyl group.[8]
Causality & Solutions:
-
Insufficient Deprotonation: The neutral thiol is a poor nucleophile. It must be deprotonated by a base to form the highly nucleophilic thiolate anion (RS⁻).
-
Troubleshooting:
-
Base Selection: Use a base that is strong enough to fully deprotonate the thiophenol. The pKa of thiophenol is ~6.6, and the electron-withdrawing chlorine atoms on your substrate will make it more acidic. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) for a non-nucleophilic, strong base option.[8]
-
Stoichiometry: Use at least one full equivalent of the base. A slight excess (e.g., 1.1 equivalents) can help ensure complete deprotonation.
-
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Troubleshooting:
-
Polar Aprotic Solvents: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive. Protic solvents like water or ethanol can solvate the thiolate, reducing its nucleophilicity and slowing the reaction.
-
-
-
Reaction Temperature: SN2 reactions are generally favored by moderate temperatures.
-
Troubleshooting:
-
Gentle Heating: If the reaction is sluggish at room temperature, gentle heating to 40–60 °C can increase the rate. However, avoid excessive heat, which could lead to side reactions or decomposition of the methylating agent.
-
-
Caption: Troubleshooting logic for incomplete S-methylation.
Q4: I am observing side products in my methylation reaction. What are they and how can I avoid them?
Answer: The primary side reaction of concern is over-alkylation if a di-functional methylating agent is used, or reactions involving impurities.
Causality & Solutions:
-
Methylating Agent Reactivity: Highly reactive agents like dimethyl sulfate are effective but can sometimes lead to unwanted reactions if not controlled.
-
Troubleshooting:
-
Controlled Addition: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) slowly and dropwise to the solution of the thiolate. This maintains a low concentration of the electrophile and minimizes side reactions.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methylating agent, but avoid a large excess which can complicate purification.
-
-
-
Impurity Reactions: If your 2,4,5-trichlorothiophenol precursor is impure (e.g., contains residual 2,4,5-trichlorophenol), the phenoxide formed upon addition of base will also be methylated, leading to the formation of 2,4,5-trichloroanisole as an impurity.
-
Troubleshooting:
-
Purify the Precursor: Ensure the starting thiophenol is of high purity before proceeding with the methylation step. Column chromatography or recrystallization of the precursor may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended methylating agents for the S-methylation step?
For laboratory-scale synthesis, methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are the most common and effective choices. Both are potent electrophiles that react readily with the thiolate nucleophile. For industrial applications, dimethyl sulfate is often preferred due to cost, though it requires greater handling precautions due to its higher toxicity.
Q2: What are the optimal conditions (base, solvent, temperature) for the S-methylation reaction?
The optimal conditions are summarized in the table below. The goal is to generate the thiolate anion quantitatively in a solvent that enhances its nucleophilicity.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) | Strong enough to deprotonate the thiophenol. K₂CO₃ is often easier to handle than NaOH or NaH. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetone | Polar aprotic solvents enhance the nucleophilicity of the thiolate for a faster SN2 reaction. |
| Temperature | Room Temperature to 50 °C | Provides a good balance between reaction rate and minimizing potential side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative formation of disulfide impurities. |
Q3: How can I purify the final product, this compound?
After an aqueous workup to remove the base and salts, the crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is an effective method for achieving high purity.
-
Column Chromatography: For oily products or for removing closely related impurities, silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is the standard procedure.
Q4: What are the key safety precautions when working with thiols and their derivatives?
Safety is paramount when handling organosulfur compounds.
-
Odor: Thiophenols are notoriously malodorous. All manipulations should be conducted in a well-ventilated chemical fume hood.[9]
-
Toxicity: Many low molecular weight thiols and alkylating agents are toxic. Consult the Safety Data Sheet (SDS) for all reagents. Dimethyl sulfate, in particular, is a potent carcinogen and must be handled with extreme care.
-
Waste Disposal: Quench any residual reactive reagents before disposal. Thiol-containing waste can be treated with an oxidizing agent like bleach (sodium hypochlorite) to neutralize the odor and reactivity before being sent for chemical waste disposal.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via S-Methylation
This protocol assumes pure 2,4,5-trichlorothiophenol is available.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trichlorothiophenol (1.0 eq).
-
Solvent and Base: Add anhydrous acetone or DMF to the flask, followed by powdered potassium carbonate (1.5 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.
-
Reaction Mixture: Stir the suspension vigorously at room temperature for 30 minutes to allow for the formation of the potassium thiolate salt.
-
Methylation: Add methyl iodide (1.1 eq) dropwise to the stirring suspension.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Caption: SN2 mechanism for the S-methylation of the thiolate.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. US2509245A - Preparation of 2, 4, 5-trichlorophenol - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. patents.justia.com [patents.justia.com]
- 6. 2,4,5-Trichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Crude 2,4,5-Trichlorothioanisole
Welcome to the technical support center for the purification of 2,4,5-Trichlorothioanisole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and achieve high-purity material.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Q1: What are the typical physical properties of this compound?
Understanding the physical properties is the first step in planning a purification. Key characteristics are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4163-78-4 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₃S | [2][3] |
| Molecular Weight | 227.53 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 60-62 °C | [1][4] |
| Synonyms | Methyl 2,4,5-Trichlorophenyl Sulfide; 1,2,5-Trichloro-4-(methylthio)benzene | [1][3][4] |
Q2: What are the likely impurities in a crude sample of this compound?
Crude this compound can contain a variety of impurities stemming from the synthetic route. These typically include:
-
Isomeric Impurities : Regioisomers such as 2,4,6-trichlorothioanisole or other isomers formed during the chlorination of the aromatic ring.[5][6]
-
Under-/Over-chlorinated Species : Dichlorothioanisoles or tetrachlorothioanisoles resulting from incomplete or excessive chlorination.
-
Unreacted Starting Materials : Depending on the synthesis, this could include 1,2,4-trichlorobenzene, 2,4,5-trichlorothiophenol, or related precursors.[6]
-
Reagents and Byproducts : Residual methylating agents, catalysts, or byproducts from side reactions.
-
Solvent Residues : Trace amounts of the reaction or workup solvents.
Q3: Which purification technique is generally most effective?
Given that this compound is a solid with a relatively sharp melting point of 60°C, recrystallization is the most efficient and scalable method for removing the majority of impurities.[4][7] For separating closely related isomers or achieving analytical-grade purity (>99.5%), column chromatography is often required.[8]
Q4: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended:
-
Melting Point Analysis : A sharp melting point range that is very close to the literature value (60-62°C) is a strong indicator of high purity.[4][9] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC) : A quick and effective method to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
Spectroscopic and Chromatographic Analysis : For definitive, quantitative results, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the industry standard.[8][10][11]
Purification Workflow & Decision Diagram
The following diagram outlines a logical workflow for purifying crude this compound, from initial analysis to final purity assessment.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This section provides solutions to common problems.
Q: My compound is not dissolving in any single solvent I've tested. What should I do?
A: This is a classic scenario where a two-solvent recrystallization system is ideal.[12][13]
-
Causality: You need a solvent pair where your target compound is highly soluble in one ("solvent 1," e.g., acetone or ethyl acetate) and poorly soluble in the other ("solvent 2," e.g., hexanes or water), and the two solvents are miscible.[13][14]
-
Solution:
-
Dissolve your crude product in the minimum amount of hot "solvent 1".
-
If there are insoluble impurities, perform a hot gravity filtration now.[13]
-
Slowly add the "solvent 2" dropwise to the hot solution until you observe persistent cloudiness (turbidity).
-
Add a drop or two of hot "solvent 1" to just redissolve the turbidity, ensuring the solution is saturated.
-
Allow the solution to cool slowly to induce crystallization.[13]
-
Q: My product "oiled out" instead of forming crystals upon cooling. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, often because the solution is too concentrated or cools too rapidly.
-
Causality: The solubility of the compound decreases so rapidly upon cooling that it crashes out of solution as a supercooled liquid (an oil) rather than forming an ordered crystal lattice.
-
Solution:
-
Reheat the mixture until the oil completely redissolves.
-
Add more hot solvent (10-20% more volume) to make the solution slightly more dilute.
-
Ensure the solution cools much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate nucleation once the solution has cooled.[9]
-
Q: The solution has cooled completely, but no crystals have formed. What's wrong?
A: This usually means your solution is not supersaturated, either because too much solvent was used or nucleation has failed to begin.[13]
-
Causality: Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and crystal growth. If the solution is not saturated enough, there is no thermodynamic driving force for nucleation.
-
Solutions (in order of preference):
-
Induce Nucleation: Scratch the inner wall of the flask with a clean glass rod. The microscopic scratches provide a surface for crystals to begin forming.[9]
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution. This bypasses the nucleation step entirely.
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again slowly.[13]
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound, but only after it has cooled to room temperature first to avoid crashing it out of solution.
-
Q: My final crystals are still colored (e.g., yellow or brown). How do I get a pure white product?
A: This indicates that colored, soluble impurities have been incorporated into your crystal lattice. These can often be removed with activated charcoal.
-
Causality: Highly conjugated organic molecules, often byproducts of aromatic reactions, can be intensely colored. Activated charcoal has a very high surface area with pores that are effective at adsorbing these large, flat molecules.[15]
-
Solution:
-
Redissolve the impure crystals in the minimum amount of hot recrystallization solvent.
-
Cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[15]
-
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Using too much will adsorb your product and reduce your yield.[15]
-
Swirl and gently heat the mixture for a few minutes.
-
Perform a hot gravity filtration through fluted filter paper to remove the charcoal. The filtrate should be colorless.
-
Proceed with the recrystallization by allowing the filtrate to cool slowly.
-
Troubleshooting Guide: Column Chromatography
Q: My compounds are not separating on the column; they are all eluting together.
A: This is a direct result of an inappropriate solvent system (eluent), which is almost always too polar.
-
Causality: In normal-phase chromatography (e.g., with silica gel), the stationary phase is polar. A highly polar eluent will compete effectively with your compounds for binding sites on the silica, causing all compounds, regardless of their own polarity, to be washed down the column quickly.
-
Solution:
-
Develop a Method with TLC: Before running a column, always find an appropriate solvent system using TLC.
-
The ideal eluent system for column chromatography should give your target compound a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This provides the optimal balance for good separation on a column.
-
Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) until you achieve the desired Rf value.
-
If the spots are still too close, try a different solvent system (e.g., dichloromethane/hexanes).
-
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal if a suitable single solvent can be identified.
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add the chosen solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If it dissolves upon heating and then reappears as a solid upon cooling, you have found a good solvent.[13] Common solvents to test include ethanol, methanol, isopropanol, hexanes, and ethyl acetate.
-
Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until all the solid has just dissolved.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat gently for 5 minutes.[15]
-
Hot Filtration: To remove insoluble impurities (or charcoal), perform a hot gravity filtration. Use a stemless funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[12]
-
Crystallization: Cover the receiving flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry thoroughly under vacuum to remove all traces of solvent before analysis.
Troubleshooting Recrystallization: A Decision Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. This compound | 4163-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. labsolu.ca [labsolu.ca]
- 5. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 8. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pgL-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Synthesis of 2,4,5-Trichlorothioanisole
Welcome to the technical support center for the synthesis of 2,4,5-Trichlorothioanisole (also known as methyl 2,4,5-trichlorophenyl sulfide). This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important chemical intermediate. We will explore common synthesis pathways, troubleshoot potential issues, and provide detailed protocols based on established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through two primary routes, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials and the scale of the reaction.
-
Sandmeyer-Type Reaction from 2,4,5-Trichloroaniline: This is a classic and versatile method that involves the diazotization of an aniline derivative followed by reaction with a sulfur-containing nucleophile.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr) on 1,2,4-Trichlorobenzene: This route involves the direct displacement of a chloride from the aromatic ring with a methylthiolate source. This method is often preferred for larger-scale industrial production.[4][5][6]
This guide will focus primarily on the Sandmeyer-type approach due to its common use in laboratory settings and the greater number of variables that can be optimized.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound. The questions are formatted to help you quickly diagnose and resolve experimental challenges.
Q1: My overall yield is consistently low (<40%). What are the most likely causes in the Sandmeyer-type synthesis?
A1: Low overall yield is the most common issue and can typically be traced to one of two key stages: the diazotization of 2,4,5-trichloroaniline or the subsequent thiolation/methylation step.
Troubleshooting Steps:
-
Diazotization Temperature Control: The formation of the diazonium salt from 2,4,5-trichloroaniline is highly exothermic and the resulting salt is unstable at elevated temperatures.
-
Causality: If the temperature rises above 5 °C, the diazonium salt will begin to decompose, reacting with water to form 2,4,5-trichlorophenol as a significant byproduct, thus consuming your starting material.
-
Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling and add the sodium nitrite solution slowly, dropwise, to prevent localized heating.
-
-
Purity of Reagents:
-
Causality: Old or impure sodium nitrite (NaNO₂) will have a lower effective concentration, leading to incomplete diazotization. The starting 2,4,5-trichloroaniline should also be of high purity (>98%) to avoid side reactions.
-
Solution: Use a freshly opened bottle of sodium nitrite or titrate an older batch to determine its purity. Ensure your starting aniline is pure via melting point or GC analysis.
-
-
Inefficient Thiolation:
-
Causality: The introduction of the sulfur moiety can be inefficient if the chosen reagent is not reactive enough or if side reactions occur. For instance, if generating a thiophenol intermediate, it can be oxidized to form a disulfide, bis(2,4,5-trichlorophenyl) disulfide, which is a common yield-reducing byproduct.
-
Solution:
-
Consider using a more robust sulfur transfer reagent like potassium ethyl xanthate. The subsequent hydrolysis and methylation are typically high-yielding.
-
If you are generating the thiophenolate in situ, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Ensure the immediate availability of the methylating agent (e.g., dimethyl sulfate or methyl iodide) to trap the thiophenolate as it forms.
-
-
Q2: I'm observing a significant amount of a phenolic byproduct in my crude product. How can I prevent this?
A2: The formation of 2,4,5-trichlorophenol is a classic sign of premature diazonium salt decomposition.[7]
Detailed Explanation & Solution:
The diazonium group (-N₂⁺) is an excellent leaving group. In an aqueous acidic solution, it can be readily displaced by water, especially if heated.
-
Primary Cause: The reaction mixture temperature exceeded the 0-5 °C stability window for the diazonium salt.
-
Secondary Cause: The time between the formation of the diazonium salt and the addition of the sulfur nucleophile was too long, allowing for hydrolysis to occur even at low temperatures.
Preventative Measures:
-
Strict Temperature Control: As mentioned in A1, this is the most critical parameter. Monitor the internal reaction temperature constantly.
-
Procedural Timing: Add your sulfur nucleophile (e.g., a solution of potassium ethyl xanthate or sodium thiomethoxide) as soon as the diazotization is complete (as indicated by a positive starch-iodide test for excess nitrous acid). Do not let the diazonium salt solution sit for an extended period.
Q3: My reaction seems to stall and I have a lot of unreacted 2,4,5-trichloroaniline remaining. What's wrong?
A3: Incomplete conversion of the starting aniline points directly to a problem with the diazotization step.
Diagnostic Checklist:
-
Incorrect Stoichiometry: Have you used a sufficient excess of both acid (typically HCl or H₂SO₄) and sodium nitrite?
-
Causality: The reaction requires at least two equivalents of acid: one to protonate the aniline and one to form nitrous acid (HNO₂) from sodium nitrite. An additional excess is often used to maintain a low pH. A slight excess of sodium nitrite is also common to ensure full conversion.
-
Solution: Re-calculate your molar equivalents. A common ratio is 1 equivalent of aniline, 2.5-3.0 equivalents of acid, and 1.05-1.1 equivalents of sodium nitrite.
-
-
Poor Solubility: 2,4,5-trichloroaniline hydrochloride may not be fully dissolved or suspended in the reaction medium, making it unavailable for reaction.
-
Solution: Ensure vigorous stirring to maintain a fine, homogenous suspension of the aniline salt before and during the addition of sodium nitrite.
-
-
Monitoring Reaction Completion: How are you determining the end of the diazotization?
-
Solution: Use potassium iodide-starch paper to test for the presence of excess nitrous acid. A drop of the reaction mixture should produce an immediate blue-black color. The absence of a color change indicates that all the sodium nitrite has been consumed, and more may need to be added if aniline is still present.
-
Q4: The final purification by column chromatography is difficult and gives poor separation. Are there better methods?
A4: Purification can be challenging due to the similar polarities of the desired product, unreacted starting materials, and certain byproducts like the corresponding disulfide.
Alternative Purification Strategies:
-
Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl) to remove any residual basic aniline.
-
Wash with a dilute base solution (e.g., 1M NaOH) to remove any acidic phenolic byproducts.
-
Wash with brine, dry the organic layer, and concentrate. This pre-purification will significantly simplify the subsequent chromatography.
-
-
Recrystallization: this compound is a solid at room temperature. Recrystallization can be a highly effective method for purification, especially on a larger scale.
-
Recommended Solvents: Experiment with solvents like methanol, ethanol, or hexane/ethyl acetate mixtures to find optimal conditions for dissolving the product when hot and having it crystallize out upon cooling, leaving impurities behind in the mother liquor.
-
Experimental Workflow & Protocols
The following section provides a generalized, step-by-step protocol for the synthesis via the Sandmeyer-type reaction, followed by a visual workflow diagram.
Protocol: Synthesis of this compound from 2,4,5-Trichloroaniline
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, create a suspension of 2,4,5-trichloroaniline (1.0 eq) in a 3M HCl solution (3.0 eq).
-
Cool the vigorously stirred suspension to 0 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0-5 °C.
-
Confirm the completion of the reaction by testing for excess nitrous acid with KI-starch paper (should turn blue-black).
Step 2: Thiolation (using Potassium Ethyl Xanthate)
-
In a separate beaker, dissolve potassium ethyl xanthate (1.2 eq) in a minimal amount of water and cool to 10 °C.
-
Add the cold diazonium salt solution slowly to the stirred potassium ethyl xanthate solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage the effervescence.
-
Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the intermediate.
-
Cool the mixture to room temperature. The xanthate ester intermediate will often separate as a dense oil or solid. Extract the intermediate with dichloromethane.
Step 3: Hydrolysis and Methylation
-
To the crude xanthate ester, add a solution of sodium hydroxide (3.0 eq) in ethanol/water.
-
Reflux the mixture for 2-3 hours to hydrolyze the ester to the corresponding thiophenolate.
-
Cool the mixture to room temperature and add dimethyl sulfate (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours, then heat to 50 °C for 1 hour to ensure complete methylation.
-
Cool the reaction, dilute with water, and extract the product with dichloromethane.
-
Wash the combined organic layers with water, 1M NaOH, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by recrystallization from methanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps and transformations in the synthesis of this compound from 2,4,5-Trichloroaniline.
Caption: Workflow for the Sandmeyer-type synthesis of this compound.
Factors Affecting Yield
This diagram shows the relationship between critical reaction parameters, desired outcomes, and common side reactions.
Caption: Key factors influencing the yield of this compound synthesis.
Data Summary
The following table provides hypothetical data to illustrate how reaction conditions can influence the final yield. These values are representative and should be optimized for your specific laboratory setup.
| Parameter Varied | Condition | Observed Outcome | Approx. Yield (%) |
| Diazotization Temp. | 0-5 °C | Clean conversion to diazonium salt | 85 |
| 15-20 °C | Significant phenol formation observed by TLC | 40 | |
| Atmosphere | Nitrogen | Minimal disulfide byproduct | 82 |
| Air | ~15% disulfide byproduct by GC-MS | 65 | |
| NaNO₂ Stoichiometry | 1.1 equivalents | Full conversion of starting material | 85 |
| 0.9 equivalents | ~20% unreacted aniline remaining | 68 |
References
- 1. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. 1,2,4-Trichlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]
troubleshooting peak tailing in HPLC analysis of 2,4,5-Trichlorothioanisole
Guide: Troubleshooting Peak Tailing in the HPLC Analysis of 2,4,5-Trichlorothioanisole
As a Senior Application Scientist, I understand that achieving a symmetrical peak shape is critical for accurate quantification in HPLC analysis. Peak tailing, particularly with a compound like this compound, can be a persistent issue stemming from a combination of its chemical properties and the chromatographic conditions. This guide provides a systematic, in-depth approach to diagnose and resolve this common problem.
The structure of this compound, featuring a sulfur linkage and chlorine atoms, presents specific challenges. The sulfur atom can engage in undesirable interactions with active sites on the silica support of the HPLC column, a primary cause of peak tailing.
Initial Assessment: Is it Really Tailing?
Before diving into complex troubleshooting, it's essential to quantify the peak asymmetry. The most common metric is the Asymmetry Factor (As) or Tailing Factor (Tf). An ideal Gaussian peak has an As of 1.0. Values greater than 1.2 are generally considered to be tailing.
Experimental Protocol: Calculating the Asymmetry Factor
-
Acquire the chromatogram of this compound.
-
Zoom into the peak of interest.
-
At 10% of the peak height, measure the width from the leading edge to the peak maximum (A) and the width from the peak maximum to the trailing edge (B).
-
Calculate the Asymmetry Factor using the formula: As = B / A
If As > 1.2, proceed with the following troubleshooting workflow.
Systematic Troubleshooting Workflow
Peak tailing is often a multi-factorial problem. The most effective troubleshooting strategy is to address potential causes in a logical sequence, from the simplest to the most complex. The following diagram outlines this diagnostic process.
Caption: A systematic workflow for diagnosing and resolving peak tailing in HPLC.
Step 1: Mobile Phase Optimization
The mobile phase composition is often the most significant factor influencing peak shape.
A. Mobile Phase pH
-
Causality: While this compound is a neutral compound and its retention is not directly affected by pH, the mobile phase pH can influence the ionization state of residual silanol groups (Si-OH) on the silica surface of the column. At mid-range pH (3-7), a significant portion of these silanols are ionized to Si-O-, creating active sites that can interact with electron-rich parts of an analyte, such as the sulfur atom in this compound, causing peak tailing.
-
Solution: Operating at a lower pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate will suppress the ionization of silanol groups, rendering them less active and reducing the likelihood of secondary interactions.
B. Use of a Competing Base
-
Causality: If operating at a low pH is not feasible or effective, a small amount of a competing base can be added to the mobile phase. This additive, typically an amine, will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.
-
Solution: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a classic silanol-masking agent and is highly effective at reducing peak tailing for this class of compounds.
Step 2: Column Health and Chemistry
The column is the heart of the separation, and its condition is paramount.
A. Column Contamination
-
Causality: Over time, strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause tailing.
-
Solution: Perform a rigorous column wash.
Experimental Protocol: Column Regeneration Wash
-
Disconnect the column from the detector.
-
Wash with 20-30 column volumes of your mobile phase without buffer (e.g., Acetonitrile/Water).
-
Wash with 20-30 column volumes of 100% Isopropanol.
-
Wash with 20-30 column volumes of 100% Methylene Chloride (if compatible with your column).
-
Wash again with 20-30 column volumes of 100% Isopropanol.
-
Equilibrate the column with your mobile phase for at least 30 minutes before the next injection.
B. Column Choice: Stationary Phase Chemistry
-
Causality: Not all C18 columns are created equal. The type of silica (Type A vs. Type B), end-capping technology, and overall quality can dramatically affect peak shape. Type A silica has a higher metal content and more acidic silanols, which are more prone to causing tailing. Modern, high-purity, fully end-capped Type B silica columns are designed to minimize these secondary interactions.
-
Solution: If you are using an older generation column, consider switching to a modern, end-capped C18 or a column with an alternative stationary phase, such as a Phenyl-Hexyl, which can offer different selectivity and potentially better peak shape.
| Column Parameter | Recommendation for this compound | Rationale |
| Silica Type | Type B (High Purity) | Minimizes metal content and acidic silanol groups. |
| End-Capping | Yes (Fully end-capped) | Masks residual silanol groups, preventing secondary interactions. |
| Particle Size | < 3 µm | Provides higher efficiency and sharper peaks. |
Step 3: HPLC System Check
Extra-column band broadening can contribute to poor peak shape and manifest as tailing.
-
Causality: Any space in the flow path where the sample can be diluted or experience turbulent flow will cause band broadening. This "dead volume" can come from poorly made connections, using tubing with an unnecessarily large internal diameter, or a contaminated detector flow cell.
-
Solution:
-
Fittings and Tubing: Ensure all fittings are properly swaged and that there are no gaps between the tubing and the receiving port. Use narrow-bore tubing (e.g., 0.005" I.D.) where possible, especially between the column and the detector.
-
Guard Column: A contaminated or poorly packed guard column can introduce significant tailing. Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.
-
Detector Flow Cell: Clean the detector flow cell according to the manufacturer's instructions.
-
Step 4: Method Parameters
-
Causality: A mismatch between the sample solvent and the mobile phase can cause peak distortion. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to fronting or tailing. Additionally, overloading the column with too much sample can saturate the stationary phase, leading to tailing.
-
Solution:
-
Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use the weakest solvent in which your analyte is soluble.
-
Injection Volume & Concentration: Perform a loading study. Systematically decrease the concentration or injection volume of your sample. If the peak shape improves, you were likely overloading the column.
-
Frequently Asked Questions (FAQs)
Q1: I'm using a brand new C18 column and still see tailing for this compound. What's the most likely cause?
Even with a new column, the inherent interaction between the sulfur atom in your analyte and residual silanols can be an issue. The most immediate and effective solution is to modify your mobile phase. Try adding 0.1% Triethylamine (TEA) or acidifying your mobile phase to a pH of ~3.0 with an acid like formic acid or phosphoric acid. This will mask or suppress the silanol activity, respectively.
Q2: Can the metal components of my HPLC system cause peak tailing for this compound?
Yes, this is possible, although less common than silanol interactions. The sulfur atom in this compound can potentially chelate with metal ions. If you suspect this is an issue (e.g., you've tried all other troubleshooting steps), you can try passivating your system by flushing it with a solution of a chelating agent like EDTA, or consider using a biocompatible (PEEK) HPLC system.
Q3: How does flow rate affect peak tailing?
Flow rate does not typically cause tailing, but it can exacerbate an existing problem. A lower flow rate increases the residence time of the analyte on the column, allowing more time for secondary interactions to occur, which can worsen tailing. Conversely, a very high flow rate can increase extra-column band broadening. It's best to optimize other parameters first before adjusting the flow rate.
Q4: My peak shape is good for my standards, but tails for my extracted samples. Why?
This strongly suggests a matrix effect. Components from your sample matrix may be co-eluting with your analyte or accumulating on the column and creating active sites. You should improve your sample preparation procedure. Consider using a more selective extraction method, such as Solid-Phase Extraction (SPE), to better clean up your sample before injection.
Q5: Would a different organic modifier like methanol instead of acetonitrile help?
It might. Methanol is a more polar, protic solvent compared to acetonitrile. It can engage in different interactions with the stationary phase and may be more effective at masking some active sites. It's a simple parameter to test and could potentially improve peak shape. Prepare a mobile phase with methanol at a concentration that gives a similar retention time to your acetonitrile method and compare the results.
resolving co-elution issues in GC analysis of 2,4,5-Trichlorothioanisole
Topic: Resolving Co-elution Issues in the GC Analysis of 2,4,5-Trichlorothioanisole
Welcome to our dedicated support resource for resolving complex chromatographic challenges. As a Senior Application Scientist, I understand that in drug development and research, analytical data integrity is paramount. Co-elution is a frequent and frustrating issue that can compromise the accuracy of your results, especially with challenging analytes like this compound. This guide provides a systematic, causality-driven approach to diagnosing and resolving these issues, grounded in established chromatographic principles.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution, where two or more compounds elute from the GC column at the same time, can lead to inaccurate identification and quantification.[1] This guide provides a logical workflow to deconstruct the problem and implement effective solutions.
Step 1: Confirming Co-elution
Before adjusting parameters, you must first confirm that you are dealing with co-elution and not another issue, such as poor peak shape due to analyte decomposition or an inefficient inlet.
How to Confirm:
-
Visual Peak Shape Analysis: The most immediate clue is often the peak shape itself. Co-eluting peaks frequently appear as shoulders on a larger peak, or they create broad, asymmetrical peaks that exhibit tailing or fronting.[2][3] A sudden discontinuity in the peak slope, appearing as a "shoulder," is a strong indicator of a hidden peak.[3]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, your detector is a powerful diagnostic tool.[1]
-
Acquire Spectra Across the Peak: In full scan mode, examine the mass spectra at the beginning, apex, and end of the suspect peak. If the spectra change or if the ion ratios differ across the peak, it confirms the presence of more than one compound.[2]
-
Use Extracted Ion Chromatograms (EICs): Even if the mass spectra are very similar, isomers or related compounds may have unique fragment ions. Plotting the EICs for these unique ions can reveal multiple, slightly offset peaks hidden within a single chromatographic peak.[2]
-
Leverage Deconvolution Software: Modern GC-MS software platforms often include powerful deconvolution algorithms that can mathematically separate overlapping mass spectra, identifying individual components within a single peak and providing "clean" spectra for library searching.[2]
-
Step 2: A Logic-Based Approach to Resolution
Chromatographic resolution is governed by three primary factors: Selectivity (α) , Efficiency (N) , and Retention Factor (k') . The most effective way to fix co-elution is to address the root cause, which is almost always a problem with selectivity.[1]
Caption: Troubleshooting workflow for co-elution.
Frequently Asked Questions (FAQs)
Q1: I'm setting up a new method for this compound. What GC column should I start with?
A1: The choice of stationary phase is the most critical decision for achieving separation.[4] this compound possesses both chlorinated aromatic and thioether (sulfur) functionalities. This chemical nature suggests that interactions with the stationary phase will be driven by dispersion forces and potential π-π interactions from the aromatic ring.
-
Good Starting Point (Mid-Polarity): A stationary phase with 50% phenyl substitution, such as a DB-17 or Rtx-50, is an excellent starting point. Phenyl-substituted phases can provide unique selectivity for aromatic and polarizable compounds through π-π interactions.[4][5]
-
Alternative for Sulfur Compounds: If co-elution with matrix components is a problem, consider a specialized column designed for sulfur analysis. These columns are often highly inert to prevent the adsorption of active sulfur compounds and can offer unique selectivity.[6][7][8] For example, Agilent J&W Select Low Sulfur columns are engineered for high inertness toward reactive sulfur species.[8][9]
-
Standard Non-Polar Phase: While less selective for this analyte, a common "workhorse" column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS) can also be used, especially during initial screening.[10] Elution on these phases generally follows the boiling point, but compounds with different chemical natures can still co-elute despite having different boiling points.[11]
| Stationary Phase Type | Polarity | Primary Interaction Mechanism | Best For |
| 100% Dimethylpolysiloxane (e.g., DB-1) | Non-Polar | Dispersive (van der Waals) | General purpose, separation by boiling point.[4] |
| 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5) | Low-Polarity | Dispersive, some π-π | Initial screening, common for environmental analysis.[10] |
| 50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17) | Mid-Polarity | Dispersive, significant π-π | Recommended starting point for aromatic compounds.[5][12] |
| Polyethylene Glycol (WAX) | Polar | Hydrogen bonding, dipole-dipole | Polar analytes like alcohols, acids.[13] |
| Specialized Sulfur Phases (e.g., PLOT) | Varies | Adsorption, unique selectivity | Trace analysis of volatile sulfur compounds.[7][8] |
Q2: My peaks are co-eluting on a 5% phenyl column. How can I systematically optimize the oven temperature program to resolve them?
A2: Optimizing the temperature program is often the first and most effective step after selecting a column, as it directly influences selectivity.[14][15] A change in temperature can alter the elution order of compounds with different chemical functionalities.[16] Follow the detailed protocol below.
Q3: Can I solve my co-elution problem just by changing the carrier gas flow rate?
A3: While possible, it is less likely to be a complete solution. The carrier gas flow rate primarily affects chromatographic efficiency (N) —how sharp and narrow the peaks are.[17][18] There is an optimal flow rate (or linear velocity) for each carrier gas (e.g., ~20-22 cm/sec for helium) where efficiency is maximized.[19]
-
What it can do: Operating at the optimal flow rate will produce narrower peaks, which can improve the resolution of closely eluting compounds.[20]
-
What it cannot do: It cannot fix a fundamental lack of selectivity (α) , where the column chemistry does not differentiate between the two compounds.[1] If two peaks have identical retention times, making them sharper will not separate them. Therefore, optimizing the flow rate should be seen as a fine-tuning step after selecting the appropriate column and temperature program.
Q4: I suspect the co-eluting peak is an unknown matrix interferent. What is the best strategy?
A4: This is a common scenario in complex samples like those from drug manufacturing or environmental testing.
-
Identify the Interferent: Use GC-MS in full scan mode to acquire a mass spectrum of the interfering peak. A library search (e.g., NIST, Wiley) should help you identify or classify the compound.
-
Choose a Column with Different Selectivity: Once you know the chemical nature of the interferent, you can choose a stationary phase that will interact with it differently than with your target analyte, this compound. For example, if the interferent is a non-polar hydrocarbon, switching from a DB-5 to a more polar WAX column will dramatically increase the retention of the thioanisole relative to the hydrocarbon, likely resolving the issue. This is the core principle of "orthogonal separation."
Experimental Protocols
Protocol 1: Systematic Optimization of the GC Oven Temperature Program
This protocol provides a structured approach to improving peak resolution by modifying the temperature program. The goal is to increase the time analytes spend interacting with the stationary phase in the critical elution window.
Objective: To resolve co-eluting peaks by manipulating the initial temperature and ramp rate.
Methodology:
-
Establish a Baseline: Run your current method and record the retention time (RT) and resolution (Rs) of the target peaks.
-
Lower the Initial Temperature:
-
Decrease the initial oven temperature by 20-30°C.[15][21] This increases the retention of early-eluting compounds and can significantly improve their resolution.
-
Maintain the same ramp rates and final temperature.
-
Analyze the sample and compare the chromatogram to the baseline. Look for increased separation between the peaks of interest.
-
-
Reduce the Ramp Rate:
-
If lowering the initial temperature is insufficient, return to your baseline conditions.
-
Decrease the temperature ramp rate by 50% (e.g., from 10°C/min to 5°C/min).[14] A slower ramp gives the analytes more time to interact with the stationary phase at each incremental temperature, which generally improves resolution for all compounds, especially those that are closely related.[18]
-
Causality Note: This approach enhances separation by exploiting subtle differences in the analytes' vapor pressures and affinities for the stationary phase over a narrower temperature range.[14]
-
-
Combine Adjustments: If necessary, combine a lower initial temperature with a slower ramp rate for maximum resolving power. Be aware that this will increase the total analysis time.[21]
-
Consider a Mid-Ramp Hold: If the co-eluting pair is in the middle of the chromatogram, introducing a short isothermal hold (1-2 minutes) about 20-30°C below their elution temperature can sometimes improve separation without drastically increasing the total run time.[15][22]
-
Verify and Document: Once acceptable resolution (ideally Rs ≥ 1.5) is achieved, document the final optimized temperature program.
Caption: Relationship between GC parameters and outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 5. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Retention Cross-over Phenomenon in Gas Chromatography — Can the Mystery be Revealed? [discover.restek.com]
- 17. Optimizing GC-MS Carrier Gas Flow for Peak Shape [eureka.patsnap.com]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
minimizing side-product formation in 2,4,5-Trichlorothioanisole reactions
Welcome to the technical support center for 2,4,5-Trichlorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive compound. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to minimize the formation of common side-products, ensuring the integrity and yield of your target molecules.
Troubleshooting Guide: Minimizing Side-Product Formation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Unwanted Oxidation to Sulfoxide and Sulfone
Question: My reaction is producing significant quantities of 2,4,5-trichlorophenyl methyl sulfoxide and/or 2,4,5-trichlorophenyl methyl sulfone as side-products. How can I prevent this over-oxidation?
Answer:
Oxidation of the electron-rich sulfur atom in thioanisoles is a very common side-reaction, especially when using oxidative reagents or under conditions where atmospheric oxygen can participate. The initial oxidation to the sulfoxide is often followed by a subsequent, and sometimes faster, oxidation to the sulfone.[1][2]
Probable Causes & Solutions:
-
Aggressive Oxidizing Agents: Strong oxidants like potassium permanganate (KMnO₄), or an excess of hydrogen peroxide (H₂O₂) will readily oxidize the thioether to the sulfone.[2]
-
Solution: Opt for milder and more selective oxidizing agents. For a controlled oxidation to the sulfoxide, reagents such as sodium periodate (NaIO₄) or a stoichiometric amount of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are recommended. Catalytic systems, for instance, those using certain metal tungstates, can also offer higher selectivity.[2] Some biocatalytic methods have also shown high selectivity for sulfoxide formation.[3]
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of over-oxidation to the sulfone.
-
Solution: Maintain strict temperature control. Running the reaction at 0 °C or even lower temperatures (e.g., -78 °C) can significantly improve selectivity for the sulfoxide.
-
-
Atmospheric Oxygen: For sensitive substrates, particularly in the presence of metal catalysts or light, atmospheric oxygen can contribute to oxidation.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degassing your solvents prior to use can also be beneficial.
-
Workflow for Selective Sulfoxide Synthesis:
Caption: Workflow for selective oxidation.
Issue 2: Nucleophilic Aromatic Substitution (SNAAr) Side-Products
Question: I am observing the displacement of one of the chloro-substituents on the aromatic ring by my nucleophile. How can I favor the desired reaction at a different functional group?
Answer:
The three electron-withdrawing chloro groups on the benzene ring activate it towards nucleophilic aromatic substitution (SNAAr). While this compound is not as reactive as, for example, 2,4,6-trinitrotoluene, strong nucleophiles or high temperatures can lead to substitution.
Probable Causes & Solutions:
-
Strong Nucleophiles & High Temperatures: Hard nucleophiles (e.g., alkoxides, amides) and elevated reaction temperatures promote SNAAr.
-
Solution: If possible, use softer, less basic nucleophiles. Running the reaction at the lowest feasible temperature will significantly reduce the rate of SNAAr.
-
-
Choice of Base: If your reaction requires a base, a strong, non-nucleophilic base is often preferred to deprotonate your intended nucleophile without competing in an SNAAr reaction.
-
Solution: Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) instead of smaller, more nucleophilic bases like sodium hydroxide or sodium methoxide.[4]
-
Table 1: General Reactivity and Recommended Conditions
| Reaction Type | Target Site | Common Side-Products | Recommended Conditions to Minimize Side-Products |
| Oxidation | Sulfur Atom | Sulfone | Low temperature (-78 to 0 °C), mild oxidant (e.g., NaIO₄), inert atmosphere. |
| Electrophilic Aromatic Substitution | Aromatic Ring | Isomeric products | Use of highly regioselective catalysts, careful control of stoichiometry. |
| Nucleophilic Aromatic Substitution | Aromatic Ring | Substitution at undesired positions | Low temperature, use of non-nucleophilic bases, choice of appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The molecule presents several potential reactive sites. Understanding their relative reactivity is key to controlling reaction outcomes.
Caption: Reactive sites on this compound.
-
Sulfur Atom: The lone pairs on the sulfur make it a nucleophilic center, highly susceptible to oxidation.[1][2]
-
Aromatic Ring: The ring is electron-deficient due to the three chlorine atoms, making it susceptible to nucleophilic aromatic substitution (SNAAr).[5][6] It can still undergo electrophilic aromatic substitution (EAS), but this requires forcing conditions.[7][8]
-
Methyl Group: The benzylic-like protons of the methyl group can be susceptible to radical abstraction under certain conditions (e.g., radical initiators, high heat).
Q2: What are the ideal storage conditions for this compound?
To ensure its stability and prevent degradation, this compound should be stored in a cool, dry, and dark place, away from oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere, to prevent slow oxidation by air.
Q3: Are there any specific reagents that are highly incompatible with this compound?
Avoid strong, non-selective oxidizing agents (e.g., KMnO₄, concentrated H₂O₂) unless sulfone formation is the desired outcome. Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) may lead to complex mixtures of products due to competing reactions at the sulfur atom and the aromatic ring.
Experimental Protocol: Selective Oxidation to 2,4,5-Trichlorophenyl Methyl Sulfoxide
This protocol provides a detailed methodology for the selective oxidation of this compound, minimizing the formation of the corresponding sulfone.
Materials:
-
This compound (1.0 eq)
-
Sodium periodate (NaIO₄) (1.1 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a 1:1 mixture of methanol and water.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0 °C.
-
Oxidant Addition: In a separate flask, dissolve sodium periodate (1.1 eq) in a minimum amount of water. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any excess oxidant.
-
Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 2,4,5-trichlorophenyl methyl sulfoxide.
References
- 1. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucleophilic substitution reaction: Topics by Science.gov [science.gov]
- 6. zenodo.org [zenodo.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. byjus.com [byjus.com]
stability and degradation of 2,4,5-Trichlorothioanisole under different conditions
Welcome to the technical support guide for 2,4,5-Trichlorothioanisole. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and a deeper understanding of the molecule's behavior under various laboratory conditions.
Introduction to this compound
This compound (CAS 4163-78-4) is a sulfur-containing aromatic compound with a molecular weight of 227.53 g/mol .[1][2] Its stability is a critical factor in experimental design, influencing storage conditions, solvent selection, and the interpretation of results. Understanding its degradation profile is essential for accurate and reproducible research. The product is known to be stable under standard ambient conditions.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[3][4] It is advisable to follow the recommended storage temperature provided on the product label.[3][4] To prevent unauthorized access to this compound, it should be stored in a locked-up area accessible only to qualified personnel.[3][4]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[5] Work should be conducted under a hood to avoid inhalation of the substance.[3][4] In case of dust generation, respiratory protection is required.[3]
Q3: Is this compound sensitive to air or moisture?
A3: The product is chemically stable under standard ambient conditions (room temperature).[3] However, as a general precaution for chlorinated and sulfur-containing organic molecules, it is best to minimize exposure to air and moisture to prevent potential slow degradation over long-term storage. The recommendation for storage is in a tightly closed, dry environment.[3][4]
Q4: What are the known incompatibilities of this compound?
A4: Strong oxidizing agents are a key incompatibility for thioanisole derivatives.[5][6] Contact with strong oxidizers can lead to the oxidation of the sulfide group, potentially forming sulfoxides or sulfones. It is also important to keep the compound away from heat and sources of ignition, as flammable organic substances can form explosive mixtures with air upon intense heating.[3][5]
Troubleshooting Guide: Experimental Challenges
This section provides in-depth, cause-and-effect explanations for common experimental issues related to the stability of this compound.
Issue 1: Inconsistent Results in Aqueous Buffers
Q: I am observing variable results in my experiments using this compound in aqueous buffers at different pH values. Could the compound be degrading?
A: Yes, it is possible that your compound is undergoing pH-dependent hydrolysis, although thioethers are generally more resistant to hydrolysis than their ester analogues. The stability of chlorinated aromatic compounds can be influenced by pH.
-
Under Acidic Conditions: While many related compounds show reasonable stability in mild acidic conditions, strong acidic conditions, especially at elevated temperatures, could potentially lead to degradation. For some related triazole-3-thiol compounds, short-term exposure to mild acid is acceptable, but prolonged exposure can cause degradation.[7]
-
Under Basic Conditions: Alkaline conditions are more likely to promote hydrolysis of chlorinated aromatic compounds. The hydroxyl ion can act as a nucleophile, potentially displacing a chloride atom from the aromatic ring, although this typically requires harsh conditions (high temperature and pressure). For thioesters, hydrolysis is catalyzed by hydroxide ions.[8] While this compound is a thioether, not a thioester, the principle of increased reactivity with strong nucleophiles in basic media should be considered.
Troubleshooting Steps:
-
pH Profiling: If you suspect pH-related degradation, perform a forced degradation study by incubating your compound in buffers of varying pH (e.g., pH 3, 7, and 9) at a set temperature for a defined period.
-
Analytical Monitoring: Use a stability-indicating method, such as HPLC with UV or MS detection, to monitor the appearance of degradation products and the disappearance of the parent compound over time.[9]
-
Fresh Solutions: Always prepare fresh solutions of this compound in your experimental buffer immediately before use.
Issue 2: Degradation upon Heating
Q: I have noticed a loss of my compound and the appearance of unknown peaks in my GC-MS analysis when using a high-temperature injection port. Is this compound thermally labile?
A: Yes, high temperatures can cause the degradation of chlorinated aromatic compounds. While stable at room temperature, thermal decomposition is possible, especially at the elevated temperatures often used in GC inlets.[6] For the related compound 2,4,6-trichloroanisole, thermal desorption from a matrix has been studied, indicating that the compound becomes volatile at elevated temperatures, with potential for degradation at even higher temperatures.[10][11]
Troubleshooting Steps:
-
Lower Inlet Temperature: If possible, lower the temperature of your GC inlet to the minimum required for efficient volatilization of your analyte.
-
Alternative Analytical Techniques: Consider using a "cool" injection technique, such as a programmable temperature vaporizer (PTV) inlet, which can minimize thermal stress on the analyte. Alternatively, LC-MS can be used to avoid high temperatures altogether.
-
Thermal Stability Study: To confirm thermal lability, you can perform a simple experiment by heating a solution of your compound at various temperatures (e.g., 50°C, 80°C, 120°C) for a set time and then analyzing the samples by HPLC or another suitable method to quantify the remaining parent compound.
Issue 3: Sample Instability When Exposed to Light
Q: My stock solution of this compound, stored on the lab bench, seems to have a lower concentration than expected over time. Could it be sensitive to light?
A: It is highly probable. Many chlorinated aromatic compounds are susceptible to photodegradation. For instance, 2,4,5-trichloroaniline and 2,4,5-trichlorophenoxyacetic acid are known to degrade upon exposure to sunlight or UV light.[12][13][14] The energy from light can induce the cleavage of the carbon-chlorine bonds, leading to dechlorination and the formation of other degradation products.[14]
Troubleshooting Steps:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.
-
Work in Dim Light: When preparing solutions or setting up experiments, minimize exposure to direct, bright light.
-
Photostability Test: To confirm light sensitivity, expose a solution of the compound to a light source (e.g., a UV lamp or direct sunlight) for a specific duration and compare its purity and concentration to a control sample kept in the dark.
Issue 4: Unexpected Reactions with Other Reagents
Q: I am seeing byproducts in a reaction mixture containing this compound and an oxidizing agent. What could be happening?
A: The thioether (sulfide) group in this compound is susceptible to oxidation. Strong oxidizing agents can convert the sulfide to a sulfoxide and further to a sulfone. This is a common reaction for thioethers.
Troubleshooting Steps:
-
Avoid Strong Oxidizers: If the oxidation is unintentional, avoid the use of strong oxidizing agents in your reaction mixture.[5][6]
-
Inert Atmosphere: If your reaction is sensitive to aerial oxidation, particularly at elevated temperatures or in the presence of a catalyst, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Characterize Byproducts: If the byproducts are unavoidable, use analytical techniques like LC-MS/MS or NMR to identify their structures. This can confirm if they are the expected oxidation products (sulfoxide, sulfone).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework to assess the stability of this compound under various stress conditions.
Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of ~50 µg/mL.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of ~50 µg/mL.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C.
-
Photolytic Degradation: Expose a solution sample to light in a photostability chamber.
-
-
Control Samples: For each stress condition, prepare a corresponding control sample that is protected from the stress (e.g., stored at 4°C in the dark).
-
Time Points: Analyze the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a validated, stability-indicating HPLC method to quantify the amount of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Analytical Method for Stability Testing
Objective: To establish an HPLC method for the analysis of this compound and its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector set at an appropriate wavelength (determined by UV scan) or a Mass Spectrometer.
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.
-
Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Procedure:
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and any degradation peaks.
-
Validate the method for specificity, linearity, accuracy, and precision according to standard guidelines.
Data Summary
The following table summarizes the expected stability of this compound under different conditions, based on its chemical structure and data from analogous compounds.
| Condition | Expected Stability | Potential Degradation Products | Rationale |
| Acidic (pH < 4) | Generally stable under mild conditions; may degrade under harsh conditions (high temp, strong acid). | Hydrolysis or dechlorination products. | Thioethers are relatively stable to acid, but the aromatic ring may be affected by harsh conditions.[7] |
| Neutral (pH 6-8) | Stable. | None expected under normal conditions. | The compound is reported to be stable under ambient conditions.[3] |
| Basic (pH > 9) | Potential for slow degradation, accelerated by heat. | Hydroxylated or dechlorinated species. | Increased nucleophilicity of OH⁻ can promote hydrolysis or nucleophilic aromatic substitution.[8] |
| Oxidative | Unstable in the presence of strong oxidizing agents. | Sulfoxide, Sulfone. | The thioether group is readily oxidized.[5][6] |
| Thermal | Stable at room temperature; may degrade at high temperatures. | Dechlorination or fragmentation products. | High temperatures can provide the energy to break C-Cl or C-S bonds.[6][10] |
| Photolytic | Likely unstable upon exposure to UV or sunlight. | Dechlorinated and/or hydroxylated products. | Aromatic halides are often susceptible to photodegradation.[12][14] |
Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound under oxidative and photolytic/hydrolytic stress.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scholars.direct [scholars.direct]
- 10. Thermal Desorption of 2,4,6-Trichloroanisole from Cork - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photochemical and microbial degradation of 2,4,5-trichloroaniline in a freshwater lake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photochemical and Microbial Degradation of 2,4,5-Trichloroaniline in a Freshwater Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the signal-to-noise ratio for 2,4,5-Trichlorothioanisole detection
Welcome to the technical support center for the analysis of 2,4,5-Trichlorothioanisole (TCTA). This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the signal-to-noise (S/N) ratio in their analytical measurements of this compound. Here, we will delve into the intricacies of TCTA detection, providing troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Enhancing Signal-to-Noise for TCTA Detection
A poor signal-to-noise ratio can obscure the detection of this compound, a compound with the molecular formula C7H5Cl3S and a molecular weight of 227.53.[1][2] This guide provides a systematic approach to identifying and mitigating the sources of noise and enhancing the signal for more accurate and reliable quantification.
Initial Assessment: Where is the Noise Coming From?
The first step in troubleshooting is to systematically evaluate your entire analytical workflow to pinpoint the source of the noise. High baseline noise can stem from various factors, including contaminated solvents, a dirty analytical column, or electronic interference.[3][4]
Q1: My baseline is noisy and drifting. What are the first things I should check?
An unstable baseline is a common issue that can significantly impact your signal-to-noise ratio. Here’s a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for a noisy baseline.
A1: Start with the most straightforward potential issues.
-
Gas Purity and Leaks: Ensure high-purity carrier and detector gases are in use. Even minor leaks in the gas lines can introduce atmospheric contaminants, leading to a noisy baseline.[5][6] An electronic leak detector is an invaluable tool for this purpose.
-
Contaminated Consumables: A contaminated injector, including the liner and septum, can be a significant source of noise.[7] Similarly, a dirty or degraded column can contribute to baseline instability.[3][8]
-
Mobile Phase/Solvent Quality: For liquid chromatography, ensure that the mobile phase is properly degassed and prepared with high-purity solvents.[3][9] Bacterial or algal growth in the mobile phase can also introduce ghost peaks and baseline disturbances.[9]
-
Detector Condition: A weak or aging lamp in a UV detector can increase baseline noise.[9] For mass spectrometers, a contaminated ion source is a frequent cause of high background noise.[6]
Optimizing Sample Preparation to Minimize Matrix Effects
The sample matrix, which includes all components other than the analyte of interest, can significantly interfere with TCTA detection, a phenomenon known as the matrix effect.[10] This can lead to ion suppression or enhancement, ultimately affecting the signal-to-noise ratio.[10][11][12]
Q2: I suspect matrix effects are suppressing my TCTA signal. What sample preparation techniques can I use to mitigate this?
A2: Effective sample preparation is crucial for removing interfering matrix components before analysis.[10][13][14] The choice of technique will depend on the complexity of your sample matrix.
-
Solid-Phase Extraction (SPE): This is a powerful technique for selectively isolating analytes from a complex matrix.[15][16][17] For a nonpolar compound like TCTA, a C18 sorbent is often a good starting point. The general workflow involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte.[16]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[13] This can be an effective way to separate TCTA from polar matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly popular for food and environmental samples and involves a salting-out extraction followed by dispersive SPE for cleanup.[13]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that combines sampling, extraction, and concentration in a single step.[16][18] Headspace SPME (HS-SPME) is particularly well-suited for volatile and semi-volatile compounds like TCTA in complex matrices such as wine.[19][20][21][22]
Experimental Protocol: Generic Solid-Phase Extraction (SPE) for TCTA
-
Sorbent Selection: Choose a nonpolar sorbent such as C18.
-
Conditioning: Pass a nonpolar solvent (e.g., methanol) through the cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with a solvent similar in polarity to the sample matrix (e.g., water).
-
Sample Loading: Load the sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the TCTA with a small volume of a strong, nonpolar solvent (e.g., acetonitrile or ethyl acetate).
-
Concentration: If necessary, evaporate the eluent to concentrate the analyte before analysis.
| Parameter | Recommendation | Rationale |
| Sorbent | C18 or similar reversed-phase | Effective for retaining nonpolar analytes like TCTA from aqueous matrices. |
| Conditioning Solvent | Methanol, followed by water | Activates the C18 chains and prepares the sorbent for the aqueous sample. |
| Wash Solvent | Water/Methanol mixture | Removes polar interferences without eluting the target analyte. |
| Elution Solvent | Acetonitrile or Ethyl Acetate | Strong enough to desorb TCTA from the C18 sorbent. |
Instrumental Optimization for Enhanced Signal and Reduced Noise
Fine-tuning your analytical instrument's parameters is a critical step in maximizing the signal-to-noise ratio.[23]
Q3: How can I optimize my GC-MS parameters to improve the S/N for TCTA?
A3: For Gas Chromatography-Mass Spectrometry (GC-MS), several parameters can be adjusted to enhance sensitivity and reduce noise.
-
Injection Technique: Programmed Thermal Vaporizing (PTV) inlets can handle large volume injections, which can increase the amount of analyte introduced to the system and thereby improve sensitivity by one to two orders of magnitude compared to splitless injection.[24]
-
GC Column Dimensions: Using shorter, narrower-bore columns (e.g., 10 m x 0.1 mm) can lead to sharper, taller peaks, which directly improves the signal.[24]
-
Oven Temperature Program: Optimizing the temperature ramp can improve peak shape and resolution.[25]
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: Higher source temperatures can sometimes improve ionization efficiency.[26]
-
Acquisition Mode: For targeted analysis, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is highly recommended.[27] These modes are significantly more sensitive and selective than full scan mode because they reduce chemical noise by only monitoring specific ions related to the target analyte.[24] MRM, in particular, can lower detection limits by 5-10 times compared to SIM.[24]
-
Dwell Time (for SIM/MRM): Increasing the dwell time for the target ions will increase the signal intensity.
-
Data Processing Techniques
Q4: Can I improve the S/N ratio after data acquisition?
A4: Yes, some data processing techniques can help, but they should be used with caution as they can also distort the peak shape.
-
Signal Averaging/Smoothing: Applying a smoothing function to the chromatogram can reduce high-frequency noise.[4] However, excessive smoothing can broaden and shorten the peak.
-
Detector Time Constant: Increasing the detector's time constant acts as an electronic filter to reduce noise.[28] A good rule of thumb is to set the time constant to approximately one-tenth of the narrowest peak width.[28]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a GC column for TCTA analysis?
A: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a versatile choice for chlorinated aromatic compounds.
Q: My peak shape is poor (tailing or fronting). How does this affect S/N and how can I fix it?
A: Poor peak shape, such as tailing, can be caused by active sites in the inlet or column.[29] This broadens the peak, reducing its height and thus the S/N ratio. To address this, try replacing the inlet liner with a deactivated one and trimming a small portion from the front of the column.[29] Peak fronting is often a result of column overload; injecting a smaller volume or a more dilute sample can resolve this.[29]
Q: How do I know if I have a leak in my GC system?
A: Symptoms of a leak include a high baseline, increased noise, and poor peak shape.[5] You may also see a high abundance of ions corresponding to air (m/z 28 for nitrogen and 32 for oxygen) in the mass spectrum.
Q: Can environmental factors affect my baseline noise?
A: Yes, fluctuations in laboratory temperature and electrical interference from other equipment can contribute to baseline noise and drift.[7][9][28]
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. Isolating Detector Noise: Part 2 | Separation Science [sepscience.com]
- 5. books.rsc.org [books.rsc.org]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. mastelf.com [mastelf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. longdom.org [longdom.org]
- 11. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 14. organomation.com [organomation.com]
- 15. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 16. fiveable.me [fiveable.me]
- 17. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. [Determination of 2,4,6-trichloroanisole in wine by head-space solid phase micro-extraction and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pgL-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. GC-MS Parameter Tuning → Area → Sustainability [esg.sustainability-directory.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Multivariate optimization of a GC-MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. apps.nelac-institute.org [apps.nelac-institute.org]
- 27. chromacademy.com [chromacademy.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. m.youtube.com [m.youtube.com]
Navigating the Synthesis of 2,4,5-Trichlorothioanisole: A Guide to Catalyst Selection and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for selecting the optimal catalyst and troubleshooting common issues encountered during the synthesis of 2,4,5-Trichlorothioanisole. As a crucial intermediate in various chemical industries, the efficient synthesis of this compound is paramount. This guide is structured to provide in-depth, actionable advice, moving from frequently asked questions to detailed troubleshooting scenarios and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: The synthesis of this compound, an aryl thioether, is typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable 2,4,5-trichlorophenyl precursor with a methyl mercaptan source. The most common catalytic approaches include:
-
Phase-Transfer Catalysis (PTC): This method is highly effective for reactions involving two immiscible phases, such as an aqueous solution of a methyl mercaptide salt and an organic solution of the chlorinated aromatic substrate. PTCs, like quaternary ammonium or phosphonium salts, facilitate the transfer of the nucleophile to the organic phase, accelerating the reaction.
-
Transition-Metal Catalysis: Palladium and copper-based catalysts are widely used for C-S bond formation. These methods are particularly useful when the aromatic ring is not sufficiently activated for SNAr, though they can be more expensive and require careful optimization of ligands and reaction conditions.[1]
-
Metal-Free Approaches: Under certain conditions, particularly with highly activated aryl halides, the reaction can proceed without a metal catalyst, often in a polar aprotic solvent at elevated temperatures.
Q2: Which precursor is more suitable for the synthesis: 2,4,5-Trichlorophenol or 1,2,4,5-Tetrachlorobenzene?
A2: Both precursors can be used, but the choice depends on the reaction strategy.
-
From 2,4,5-Trichlorophenol: This route involves the S-methylation of the corresponding thiophenol, which would first need to be synthesized from the phenol. A more direct approach is the O-alkylation to form an intermediate that is then converted to the thioether, though this is a multi-step process. A direct conversion of the phenol to the thioether is less common.
-
From 1,2,4,5-Tetrachlorobenzene or 2,4,5-Trichloro-nitrobenzene: These are more direct precursors for a nucleophilic aromatic substitution reaction with a methyl mercaptan source. The electron-withdrawing nitro group in 2,4,5-trichloro-nitrobenzene makes the aromatic ring more susceptible to nucleophilic attack, often leading to higher yields under milder conditions.
Q3: What are the common methyl mercaptan surrogates used in this synthesis?
A3: Due to the volatility and unpleasant odor of methyl mercaptan, several surrogates are often employed. These include sodium thiomethoxide, potassium thiomethoxide, or generating the thiomethoxide in situ from methyl mercaptan and a base. Odorless thiol surrogates like xanthates can also be considered for a more environmentally friendly process.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be effective for this specific substrate. 2. Poor Nucleophilicity of the Thiolate: Incomplete deprotonation of the methyl mercaptan source. 3. Deactivated Aromatic Ring: The 2,4,5-trichlorophenyl ring may not be sufficiently electron-deficient for the reaction to proceed under the chosen conditions. 4. Low Reaction Temperature: The activation energy for the reaction may not be reached. | 1. Catalyst Screening: If using a phase-transfer catalyst, screen different quaternary ammonium salts (e.g., tetrabutylammonium bromide, Aliquat 336). For metal-catalyzed reactions, consider different ligands and metal sources. 2. Base Selection: Use a stronger, non-nucleophilic base like potassium carbonate or sodium hydride to ensure complete formation of the thiolate. 3. Substrate Activation: If starting from a less reactive precursor, consider using a more activated one, such as 2,4,5-trichloronitrobenzene. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Side Products | 1. Oxidation of Thiolate: The methyl thiolate can be oxidized to dimethyl disulfide, especially in the presence of air. 2. Hydrolysis of the Aryl Halide: If water is present, especially at high temperatures and with a strong base, the aryl halide can be hydrolyzed to the corresponding phenol. 3. Over-methylation: In some cases, methylation can occur at other positions on the aromatic ring, although this is less common with highly chlorinated substrates. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis. 3. Optimize Stoichiometry: Use a slight excess of the methyl mercaptan source to favor the desired reaction over potential side reactions. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete conversion leads to a mixture of starting materials and product. 2. Formation of Polar Byproducts: Side products like phenols or sulfonic acids can complicate extraction and chromatography. 3. Catalyst Residues: Residual phase-transfer catalyst or metal catalyst can be difficult to remove. | 1. Drive Reaction to Completion: Optimize reaction conditions to achieve full conversion. 2. Aqueous Wash: A basic wash (e.g., with dilute NaOH) can help remove phenolic impurities. 3. Specific Catalyst Removal Techniques: For PTCs, multiple aqueous washes are usually effective. For metal catalysts, specific workup procedures, such as treatment with a scavenger resin, may be necessary. |
Catalyst Selection and Experimental Protocol
For the synthesis of this compound from 1,2,4-trichloro-5-nitrobenzene, a phase-transfer catalyzed nucleophilic aromatic substitution is a robust and often preferred method.
Recommended Catalyst System:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336
-
Rationale: These quaternary ammonium salts are effective at transferring the thiolate anion to the organic phase, are relatively inexpensive, and are easily removed during workup.
Experimental Workflow:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1,2,4-trichloro-5-nitrobenzene (1.0 eq.), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05-0.1 eq.).
-
Nucleophile Preparation: In a separate vessel, prepare an aqueous solution of sodium thiomethoxide (1.1-1.5 eq.).
-
Reaction: Begin vigorous stirring of the organic mixture and add the aqueous sodium thiomethoxide solution. Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Data Summary: Catalyst Performance Comparison
| Catalyst System | Typical Substrate | Advantages | Disadvantages |
| Phase-Transfer Catalysis (PTC) | Activated Aryl Halides | - Mild reaction conditions - Inexpensive catalysts - Simple work-up | - May not be effective for unactivated aryl halides |
| Palladium-based Catalysts | Aryl Halides/Triflates | - High yields and functional group tolerance - Broad substrate scope | - Expensive catalyst and ligands - Potential for catalyst poisoning by sulfur compounds |
| Copper-based Catalysts | Aryl Iodides/Bromides | - Less expensive than palladium - Good for electron-rich and electron-poor aryl halides | - Often requires higher temperatures - Ligand optimization may be necessary |
| Metal-Free | Highly Activated Aryl Halides | - Avoids metal contamination - Environmentally benign | - Limited to highly electron-deficient substrates - May require harsh conditions (high temperature, strong base) |
Logical Relationships in Catalyst Selection
The choice of catalyst is a critical decision that depends on several factors, including the reactivity of the substrate, cost considerations, and desired reaction conditions. The following diagram illustrates the decision-making process.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate catalytic system and troubleshoot potential issues to achieve an efficient and high-yielding synthesis of this compound.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 2,4,5-Trichlorothioanisole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of chemical synthesis, particularly for applications in pharmaceutical and materials science, the adage "you are what you make" holds absolute truth. The synthesis of a target molecule is merely the first step; rigorous, multi-faceted structural confirmation is the non-negotiable process that validates the outcome. An unconfirmed structure is a liability, potentially leading to misinterpreted biological data, failed experiments, and compromised intellectual property.
This guide provides an in-depth, practical comparison of the essential analytical techniques required to definitively confirm the structure of a synthesized batch of 2,4,5-Trichlorothioanisole (CAS No. 4163-78-4).[1] We will move beyond a simple listing of methods to explain the causality behind experimental choices, establishing a self-validating workflow where data from orthogonal techniques converge to provide an unambiguous structural assignment. This molecule, with its distinct arrangement of chloro- and thioether substituents, serves as an excellent case study for applying a synergistic analytical approach.
Part 1: A Plausible Synthetic Route
To confirm a structure, we must first synthesize it. A common and reliable method for preparing aryl thioethers is through the nucleophilic substitution of a corresponding thiophenol. The following protocol outlines a standard S-methylation of 2,4,5-trichlorothiophenol.
Workflow for the Synthesis of this compound
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trichlorothiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (20 mL).
-
Reaction Initiation: While stirring, add methyl iodide (1.2 eq) dropwise to the suspension.
-
Reaction Progression: Allow the mixture to stir at room temperature. The reaction's progress is monitored by Thin Layer Chromatography (TLC) until the starting thiophenol spot is no longer visible.
-
Workup: Upon completion, filter the solid potassium carbonate and wash with a small amount of acetone. Combine the filtrates and concentrate using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Rationale: Potassium carbonate is chosen as a mild base to deprotonate the acidic thiophenol, forming the thiolate nucleophile in situ. Acetone is an ideal polar aprotic solvent that dissolves the reactants without interfering with the SN2 reaction. Methyl iodide is a highly effective methylating agent.
Part 2: The Multi-Technique Structural Elucidation
No single technique is sufficient. We will employ Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data from these independent analyses must converge to build an unassailable case for the structure of this compound (C₇H₅Cl₃S, MW: 227.53 g/mol ).[1]
Analytical Workflow for Structural Confirmation
Caption: Convergence of data from orthogonal analytical techniques for structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: Mapping the Protons
-
Why it's critical: This technique confirms the number of distinct proton environments, their integration (ratio), and their electronic environment based on chemical shift.
-
Expected Results: The structure has two distinct aromatic protons and one methyl group. We expect to see two signals in the aromatic region and one in the aliphatic region.
-
The proton at C6 is adjacent to the sulfur-bearing carbon and a chlorine atom.
-
The proton at C3 is flanked by two chlorine atoms.
-
The three protons of the methyl group are equivalent.
-
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | Singlet (s) | 1H | Ar-H (C3-H) |
| ~ 7.30 | Singlet (s) | 1H | Ar-H (C6-H) |
| ~ 2.50 | Singlet (s) | 3H | -SCH₃ |
Note: Chemical shifts are predictive and based on data from analogous compounds like 4-chlorothioanisole.[2] The lack of adjacent protons for the aromatic signals leads to the prediction of singlets.
¹³C NMR Spectroscopy: The Carbon Skeleton
-
Why it's critical: This confirms the presence of all unique carbon atoms in the molecule. For this compound, we expect to see 7 distinct signals.
-
Expected Results: The spectrum should show four quaternary (C-S, C-Cl) and two methine (C-H) carbons in the aromatic region, plus one methyl carbon in the aliphatic region.
| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | C -S |
| ~ 134-136 | C -Cl (x3) |
| ~ 132 | Ar-C H |
| ~ 130 | Ar-C H |
| ~ 16 | -SC H₃ |
Note: Shifts are predictive, based on data for related chloro- and thio-anisoles.[3][4] The exact assignment of the chlorinated carbons requires more advanced 2D NMR experiments but observing the correct number of signals is the primary confirmation step.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire the proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C Acquisition: Acquire the proton-decoupled carbon spectrum with a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
B. Mass Spectrometry (MS)
MS provides two crucial pieces of evidence: the molecular weight of the compound and, through isotopic patterns, strong evidence of its elemental composition.
-
Why it's critical: For halogenated compounds, MS is exceptionally powerful. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a highly characteristic cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio.
-
Expected Results: The molecular ion (M⁺) for C₇H₅³⁵Cl₃S is m/z = 225.9. We expect to see a cluster of peaks corresponding to the different combinations of chlorine isotopes.
| Expected Isotopic Pattern for [M]⁺ | ||
| Ion | m/z (Nominal) | Relative Intensity (%) |
| [C₇H₅³⁵Cl₃S]⁺ | 226 | 100.0 |
| [C₇H₅³⁵Cl₂³⁷ClS]⁺ | 228 | 97.8 |
| [C₇H₅³⁵Cl³⁷Cl₂S]⁺ | 230 | 31.7 |
| [C⇂H₅³⁷Cl₃S]⁺ | 232 | 3.4 |
This distinctive 100:98:32:3 pattern is an unambiguous fingerprint for a trichlorinated compound.
Protocol for MS Analysis (Electron Ionization - GC/MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program that adequately separates the analyte from any solvent or minor impurities (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Detection: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the peak corresponding to the product in the total ion chromatogram. Analyze the mass spectrum of this peak, focusing on the molecular ion cluster to confirm the molecular weight and isotopic distribution.
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Why it's critical: It confirms the presence of the key structural components: the aromatic ring, the aliphatic methyl group, and the carbon-halogen bonds. While not as definitive as NMR for isomer determination, it quickly validates the core functionalization.
-
Expected Results: The spectrum should display characteristic absorption bands for the different bond vibrations.
| Expected Characteristic IR Absorptions | ||
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic -CH₃ |
| 1570, 1460 | C=C Stretch | Aromatic Ring |
| 880 - 800 | C-H Bend | Out-of-plane bending |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride |
Note: The C-S stretch is often weak and difficult to assign definitively. The combination of aromatic and aliphatic C-H stretches is a key confirmation point. The influence of halogen substitution can affect the exact frequencies of vibrational modes.[5]
Protocol for FTIR-ATR Analysis
-
Sample Preparation: Place a small amount (a few milligrams) of the solid purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of the characteristic functional group frequencies.
Part 3: Comparison with Alternative Methodologies
While the combination of NMR, MS, and IR is the gold standard, it is useful to understand alternative or complementary techniques.
| Technique | Primary Use | Advantages | Disadvantages |
| Single-Crystal X-ray Crystallography | Absolute 3D structure determination | Unambiguous proof of structure and stereochemistry.[6] | Requires a suitable single crystal, which can be difficult and time-consuming to grow. |
| Elemental Analysis (CHN/S) | Determination of elemental composition | Provides precise mass percentages of C, H, N, and S. | Does not provide structural information about connectivity or isomerism. Requires high sample purity. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination | Provides a highly accurate mass measurement (<5 ppm error), allowing for the unambiguous determination of the molecular formula.[7] | Higher cost and less common than unit-resolution MS. Does not distinguish between isomers. |
In a regulated environment, such as for drug development, a combination of the primary techniques (NMR, IR, unit-res MS) along with confirmatory HRMS and elemental analysis would constitute a complete and robust characterization package.
Conclusion
The structural confirmation of a synthesized molecule like this compound is a process of accumulating corroborating evidence from independent analytical techniques. The proton and carbon environments revealed by NMR spectroscopy must align with the molecular weight and unique isotopic fingerprint from mass spectrometry , and the functional groups identified by IR spectroscopy . When the data from all three techniques are consistent, they provide a self-validating and scientifically rigorous confirmation of the target structure, ensuring the integrity of subsequent research and development efforts.
References
- 1. scbt.com [scbt.com]
- 2. 4-CHLOROTHIOANISOLE(123-09-1) 1H NMR spectrum [chemicalbook.com]
- 3. 2,4,6-TRICHLOROANISOLE(87-40-1) 13C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantification of 2,4,5-Trichlorothioanisole: A Comparative Analysis of Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental analysis and chemical safety, the precise and accurate quantification of persistent organic pollutants (POPs) is paramount. Among these, 2,4,5-Trichlorothioanisole, a chlorinated aromatic compound, demands robust analytical methods for its detection and quantification due to its potential environmental persistence and toxicity. This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. As a Senior Application Scientist, my objective is to not only present these methods but to also provide the underlying scientific rationale for their application, empowering you to make informed decisions for your analytical challenges.
The Analyte: Understanding this compound
This compound (TCTA) is a sulfur-containing organochlorine compound. Its chemical structure, characterized by a chlorinated benzene ring and a methylthio group, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification.
Key Physicochemical Properties:
-
Nature: Semi-volatile and moderately hydrophobic.
These properties suggest that TCTA is amenable to both GC and HPLC techniques, but the choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Comparative Analysis of Analytical Techniques
The two primary chromatographic techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both typically coupled with a mass spectrometer (MS) for enhanced sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. The principle relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.
Rationale for using GC-MS for this compound:
-
Volatility: As a semi-volatile compound, this compound can be readily vaporized without degradation, a prerequisite for GC analysis.
-
High Resolution: Capillary GC columns offer excellent separation efficiency, which is crucial for resolving isomers and other closely related compounds that may be present in the sample matrix.
-
Sensitive Detectors: Mass spectrometry, particularly when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity, allowing for the detection of trace levels of the analyte.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. It is particularly well-suited for the analysis of non-volatile, thermally labile, or polar compounds.
Rationale for using HPLC-MS for this compound:
-
Versatility: HPLC can accommodate a wide range of analytes and sample matrices. For complex samples, HPLC can offer a different selectivity compared to GC, which can be advantageous.
-
No Derivatization Required: Unlike some compounds that require derivatization to become volatile for GC analysis, HPLC can directly analyze this compound in its native form.
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) used in LC-MS are "soft" ionization methods that typically result in less fragmentation and a more abundant molecular ion, which can enhance sensitivity and simplify spectral interpretation.
Performance Comparison
The choice between GC-MS and HPLC-MS often comes down to a trade-off between various performance parameters. The following table provides a comparative overview based on typical performance characteristics observed for the analysis of similar chlorinated aromatic compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Sensitivity (LOD/LOQ) | Excellent, typically in the low ng/L to pg/L range, especially with high-resolution MS or tandem MS.[4][5] | Excellent, also capable of reaching low ng/L to pg/L levels, particularly with tandem MS. |
| Selectivity | High, especially with MS detection in SIM or MRM mode. The high resolving power of capillary columns is a key advantage. | High, with the selectivity determined by both the chromatographic separation and the mass spectrometric detection. |
| Linearity | Good, typically with a wide linear dynamic range. | Good, with a wide linear dynamic range. |
| Robustness | Generally robust, but can be susceptible to matrix effects in the injector and column contamination. | Robust, but mobile phase composition and pH can influence retention time and peak shape. |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes. | Moderate to high, with the potential for faster analysis using UHPLC systems. |
| Cost of Operation | Generally lower than HPLC-MS, particularly for routine analyses. | Can be higher due to the cost of solvents and more complex instrumentation. |
Experimental Protocols
To provide a practical understanding, the following sections detail step-by-step methodologies for the quantification of this compound using both GC-MS and HPLC-MS/MS. These protocols are designed to be self-validating, incorporating quality control measures to ensure the trustworthiness of the results.
GC-MS Method for this compound Quantification
This protocol is adapted from established methods for the analysis of similar organochlorine compounds.
1. Sample Preparation (Solid Phase Microextraction - SPME)
The choice of sample preparation is critical for achieving the desired sensitivity and removing matrix interferences. SPME is a solvent-free extraction technique that is well-suited for the analysis of semi-volatile compounds in liquid samples.
-
Step 1: Place a 10 mL aliquot of the aqueous sample into a 20 mL headspace vial.
-
Step 2: Add a magnetic stir bar and an appropriate amount of sodium chloride (e.g., 2 g) to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.
-
Step 3: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).
-
Step 4: Seal the vial with a PTFE-lined septum and cap.
-
Step 5: Place the vial in a heating block with stirring (e.g., 60 °C for 30 minutes) to allow the analyte to equilibrate between the sample and the headspace.
-
Step 6: Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analyte.
-
Step 7: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Quadrupole: 150 °C.
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound (e.g., m/z 226, 228, 191 - based on its molecular weight and expected fragmentation).
3. Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) and analyze them under the same conditions as the samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of this compound in the samples from this curve.
Experimental Workflow for GC-MS Analysis
References
A Comparative Guide to the Synthesis of 2,4,5-Trichlorothioanisole and Its Isomers
This guide provides an in-depth comparison of synthetic strategies for producing 2,4,5-Trichlorothioanisole and other chlorinated thioanisole isomers. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the underlying principles that govern reaction outcomes, focusing on regioselectivity, yield, and the practical implications for drug discovery and materials science.
Introduction: The Strategic Role of Chlorination in Thioanisoles
Thioanisoles, or methylthiobenzenes, are valuable scaffolds in organic synthesis. The introduction of chlorine atoms onto the aromatic ring profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics.[1][2] This makes chlorinated thioanisoles critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
However, the precise positioning of chlorine atoms is paramount, as different isomers can exhibit vastly different biological activities and chemical reactivities.[4] this compound, in particular, is a key precursor for certain organophosphate insecticides. This guide will dissect the synthetic nuances that allow for the selective synthesis of this specific isomer over other chlorinated variants.
Physicochemical Properties: A Foundation for Synthesis and Purification
The physical properties of chlorinated thioanisole isomers directly influence the choice of reaction conditions and purification strategies. For instance, a solid compound with a distinct melting point is often easier to purify by recrystallization than an oily mixture of isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₇H₅Cl₃S | 227.53 | 60-62 | 4163-78-4[5] |
| 4-Chlorothioanisole | C₇H₇ClS | 158.65 | 18-21 | 123-09-1 |
| 2,4-Dichlorothioanisole | C₇H₆Cl₂S | 193.09 | 34-37 | 53042-63-6 |
| Thioanisole (Parent) | C₇H₈S | 124.20 | -15 | 100-68-5[6] |
Data compiled from various chemical suppliers and databases.[6][7][8][9][10]
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of a specific chlorinated thioanisole isomer like this compound is primarily a challenge of regioselectivity. Two major strategies are employed, each with distinct advantages and limitations.
Pathway A: Direct Chlorination of Thioanisole (The "Shotgun" Approach)
Direct electrophilic chlorination of the parent thioanisole molecule is often the most straightforward method attempted. However, it suffers from significant drawbacks.
-
Mechanism and Causality: The methylthio (-SCH₃) group is an ortho-, para-directing activator. This means that chlorination will preferentially occur at the positions ortho (2,6) and para (4) to the sulfur atom. The initial product, 4-chlorothioanisole, is then further activated towards subsequent chlorinations, leading to a complex mixture of di- and tri-chlorinated products. Controlling this reaction to stop at a specific isomer like this compound is exceptionally difficult, resulting in low yields and challenging purification.
Pathway B: Methylation of a Regiospecific Thiophenol (The "Sniper" Approach)
This strategy offers superior control and is the preferred method for synthesizing a single, high-purity isomer. The regiochemistry is established by the choice of the starting thiophenol. For the target compound, this precursor is 2,4,5-trichlorothiophenol.[11]
-
Mechanism and Causality: The synthesis is a two-step process:
-
Deprotonation: A base (e.g., NaOH, NaH) removes the acidic proton from the thiol (-SH) group to form a highly nucleophilic thiophenolate anion.
-
Nucleophilic Attack (Sₙ2): The thiophenolate anion attacks a methylating agent (e.g., methyl iodide, dimethyl sulfate) to form the stable thioether bond.[12]
-
This pathway's success hinges on the availability of the correctly substituted thiophenol precursor, which is often commercially available or can be synthesized from the corresponding aniline or chlorobenzene.
Experimental Protocol: Synthesis of this compound via Pathway B
This protocol details a reliable method for the synthesis of this compound from its corresponding thiophenol. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by its melting point and spectroscopic analysis.
Materials:
-
2,4,5-Trichlorothiophenol (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Methyl Iodide (CH₃I) (1.1 eq)
-
Ethanol (Solvent)
-
Ethyl Acetate (Extraction Solvent)
-
Magnesium Sulfate (MgSO₄) (Drying agent)
-
Deionized Water
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 2,4,5-trichlorothiophenol in ethanol. To this solution, add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature. Stir for 10-15 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Rationale: Using a slight excess of base ensures all the thiophenol reacts, maximizing the concentration of the nucleophile. Ethanol is a good solvent for both the organic starting material and the inorganic base.
-
-
Methylation: Add methyl iodide dropwise to the reaction mixture. A precipitate of sodium iodide (NaI) may form. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Rationale: Methyl iodide is a highly effective Sₙ2 electrophile. Adding it dropwise helps control the reaction rate and temperature.
-
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 3-5 hours.[12] Monitor the reaction's completion by TLC, observing the disappearance of the starting thiophenol spot.
-
Workup - Quenching and Extraction: Once the reaction is complete, quench by adding deionized water. This dissolves the inorganic salts. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Rationale: The product is organic-soluble, while the salts remain in the aqueous layer. Multiple extractions ensure efficient recovery of the product.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound, a solid, can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) to yield a white to light yellow crystalline solid.[8] Purity can be confirmed by melting point analysis (60-62 °C) and GC-MS.
Synthetic Utility: this compound as an Intermediate
The primary value of chlorinated thioanisoles lies in their utility as synthetic intermediates. The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone, which are important functional groups in many biologically active molecules.[6][13]
For example, this compound is a precursor in the synthesis of Fenthion, an organothiophosphate insecticide. A key step in this process involves the oxidation of the thioether to a sulfoxide.
The oxidation of the electron-rich sulfur is highly efficient using common oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[13] This transformation is critical as the resulting sulfoxide often exhibits different biological activity compared to the parent sulfide. In the case of Fenthion, this oxidation is a key bioactivation step.[14]
Conclusion and Outlook
While direct chlorination of thioanisole offers a seemingly simple route, it fails to provide the isomeric purity required for most applications in drug development and agrochemical synthesis. The synthesis of specific isomers like this compound is most reliably achieved through the methylation of the corresponding pre-formed trichlorothiophenol. This method provides excellent regiocontrol, leading to high yields of a single isomer and simplifying downstream purification.
For researchers and development professionals, the choice of synthetic strategy is clear: investing in a regiospecific starting material (Pathway B) is far more efficient and scalable than attempting to control the unpredictable outcome of direct electrophilic substitution (Pathway A). Understanding the causality behind these synthetic choices is fundamental to the efficient development of complex chlorinated aromatic compounds.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isomeric effects of chlorinated end groups on efficient solar conversion - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 4163-78-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Thioanisole - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 4163-78-4 [m.chemicalbook.com]
- 9. pschemicals.com [pschemicals.com]
- 10. labsolu.ca [labsolu.ca]
- 11. 2,4,5-Trichlorothiophenol, 97% | Fisher Scientific [fishersci.ca]
- 12. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 13. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 14. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2,4,5-Trichlorothioanisole Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on establishing a robust inter-laboratory comparison for the analysis of 2,4,5-Trichlorothioanisole (TCTA). This document provides an in-depth exploration of the methodologies, statistical frameworks, and best practices essential for ensuring analytical proficiency and data comparability across different laboratories.
Introduction: The Imperative for Accurate this compound Measurement
This compound (TCTA), with the chemical formula C₇H₅Cl₃S, is a sulfur-containing chlorinated aromatic compound.[1][2] While specific data on its prevalence and toxicity are not as widespread as for other persistent organic pollutants (POPs), its structure warrants careful monitoring in environmental matrices and as a potential impurity in chemical manufacturing processes. Ensuring the accuracy and comparability of TCTA measurements across different laboratories is paramount for reliable environmental risk assessment, regulatory compliance, and quality control in industrial applications.
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of a laboratory's quality assurance system. They provide an objective means to assess analytical performance, identify potential methodological biases, and foster confidence in the data generated. This guide will walk you through the critical components of designing and executing a successful inter-laboratory comparison for TCTA analysis.
Analytical Methodologies for TCTA Determination
The selection of an appropriate analytical method is the foundation of any successful inter-laboratory study. Given the chemical nature of TCTA as a semi-volatile organic compound, gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice.
Recommended Analytical Approach: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For the trace-level quantification of TCTA in complex matrices such as soil and water, a highly sensitive and selective method is required. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers superior performance by minimizing matrix interferences and achieving low detection limits.
2.1.1. Sample Preparation: Solid-Phase Microextraction (SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and sensitive sample preparation technique suitable for extracting TCTA from environmental samples. This technique involves the partitioning of the analyte between the sample matrix, the headspace above the sample, and a coated fiber.
2.1.2. Instrumental Parameters
A detailed, step-by-step protocol for the analysis of TCTA using HS-SPME-GC-MS/MS is provided below. This protocol is based on established methods for similar haloanisoles and should be validated by each participating laboratory.
Experimental Protocol: TCTA Analysis in Water Samples
Objective: To quantify the concentration of this compound in a fortified water sample.
Materials:
-
This compound analytical standard (Purity >99.0%)[1]
-
Internal Standard (IS): 2,4,6-Trichloroanisole-d₅ (or a suitable isotopically labeled analog)
-
Methanol (LC-MS grade)
-
Sodium chloride (analytical grade, baked at 450°C for 4h)
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of TCTA in methanol at a concentration of 100 µg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the proficiency test samples.
-
Prepare an internal standard stock solution (e.g., 10 µg/mL of 2,4,6-Trichloroanisole-d₅ in methanol).
-
-
Sample Preparation:
-
Pipette 10 mL of the water sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the vial to enhance the partitioning of TCTA into the headspace.
-
Spike the sample with a known amount of the internal standard solution.
-
Immediately seal the vial with the PTFE-lined septum and cap.
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler of the GC-MS/MS system.
-
Incubate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) under agitation.
-
-
GC-MS/MS Analysis:
-
Retract the fiber and inject it into the hot GC inlet for thermal desorption of the analyte.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Utilize a temperature program to achieve optimal separation.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for TCTA and the internal standard must be determined and optimized.
-
2.2.1. Experimental Workflow Diagram
Caption: Workflow for TCTA analysis in water samples.
Designing the Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison is crucial for obtaining meaningful and reliable data. The design should adhere to the principles outlined in ISO/IEC 17043, which specifies the general requirements for proficiency testing.[3]
Key Design Considerations
-
Number of Participants: A sufficient number of participating laboratories is required to ensure the statistical validity of the results. A minimum of 10-15 laboratories is recommended.
-
Test Material: A homogenous and stable test material is the cornerstone of a proficiency test. For TCTA, this would involve preparing a bulk water or soil sample fortified with a known concentration of TCTA.
-
Concentration Levels: The study should include samples at different concentration levels relevant to expected environmental concentrations or regulatory limits.
-
Timeline: A clear timeline for sample distribution, analysis, and reporting of results must be established.
Preparation and Validation of the Proficiency Test (PT) Material
3.2.1. Sourcing TCTA
3.2.2. Homogeneity and Stability Testing
Before distributing the PT samples, the provider must demonstrate their homogeneity and stability according to ISO 13528.[3] This involves analyzing a statistically significant number of randomly selected samples to ensure that all participants receive comparable material. Stability testing ensures that the TCTA concentration does not change significantly during storage and transport.
Study Execution Flowchart
Caption: Flowchart of the inter-laboratory comparison study.
Statistical Analysis and Performance Evaluation
The statistical analysis of the submitted data is a critical step in evaluating the performance of the participating laboratories. ISO 13528 provides detailed guidance on the statistical methods for proficiency testing by inter-laboratory comparisons.[3][4]
Determination of the Assigned Value
The assigned value is the best estimate of the true concentration of TCTA in the PT material. It can be determined in several ways:
-
Formulation: Based on the known amount of TCTA added to the matrix.
-
Expert Laboratory Value: Determined by a reference laboratory with a validated, high-accuracy method.
-
Consensus Value: Calculated from the results submitted by the participants using robust statistical methods.
Performance Statistics
The performance of each laboratory is typically evaluated using a Z-score. The Z-score indicates how far a laboratory's result deviates from the assigned value.
Z-score Calculation:
Z = (x - X) / σ
where:
-
x = the result reported by the laboratory
-
X = the assigned value
-
σ = the standard deviation for proficiency assessment
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance (warning signal)
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal)
Data Summary Table
The results of the inter-laboratory comparison should be summarized in a clear and concise table.
| Laboratory ID | Reported Value (ng/L) | Assigned Value (ng/L) | Standard Deviation for Proficiency Assessment (ng/L) | Z-score | Performance Evaluation |
| Lab-001 | 45.2 | 50.0 | 5.0 | -0.96 | Satisfactory |
| Lab-002 | 58.5 | 50.0 | 5.0 | 1.70 | Satisfactory |
| Lab-003 | 66.1 | 50.0 | 5.0 | 3.22 | Unsatisfactory |
| ... | ... | ... | ... | ... | ... |
Conclusion: Fostering a Culture of Quality
A well-executed inter-laboratory comparison for this compound analysis is an invaluable tool for ensuring the quality and comparability of analytical data. By adhering to international standards such as ISO/IEC 17043 and ISO 13528, laboratories can confidently assess their performance, identify areas for improvement, and contribute to a higher standard of scientific integrity. This guide provides a robust framework for establishing such a program, ultimately leading to more reliable data for environmental monitoring and chemical safety.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2,4,5-Trichlorothioanisole Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chlorinated organic compounds such as 2,4,5-Trichlorothioanisole is of paramount importance for environmental monitoring, toxicology studies, and chemical synthesis quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and ubiquitously employed analytical techniques for this purpose. The selection between these methods is contingent upon a multitude of factors including the analyte's physicochemical properties, the complexity of the sample matrix, the requisite sensitivity, and the overarching analytical objective.
This guide presents an objective comparison of HPLC and GC-MS methodologies for the analysis of this compound, a compound with the molecular formula C7H5Cl3S.[1][2][3] It is substantiated by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your analytical needs and to provide a framework for robust cross-validation.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation relies on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, with detection based on mass. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[4] | Requires compounds to be volatile and thermally stable, or amenable to derivatization.[4] |
| Derivatization | Generally not required for this compound. | May not be necessary for this compound due to its inherent volatility, but could be employed to enhance chromatographic performance. |
| Sensitivity | Method-dependent, with high sensitivity achievable with detectors like tandem mass spectrometry (LC-MS/MS).[5] | High sensitivity, particularly when using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[5][6] |
| Selectivity | Good, and significantly enhanced when coupled with a mass spectrometer (LC-MS).[5] | Excellent, with the mass spectrometer providing definitive identification of the analyte.[7] |
| Throughput | Generally higher, especially with the use of modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[7] | Can be lower due to longer run times, although this is application-dependent.[8] |
Expert Insights on Method Selection
The choice between HPLC and GC-MS for the analysis of this compound is a critical decision that hinges on the specific analytical goals. HPLC is often the preferred method for routine analysis and high-throughput screening due to its versatility with a wide range of compounds and sample matrices without the need for derivatization.[4] Conversely, GC-MS is an exceptionally powerful tool for confirmatory analysis and structural elucidation, offering unparalleled selectivity.[7] For comprehensive and rigorous analytical validation, a cross-validation approach is highly recommended. This involves analyzing the same set of samples using both techniques to ensure the accuracy and reliability of the obtained results.[9]
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound by both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method and should be optimized and validated for specific applications and sample matrices.
1. Instrumentation:
-
A liquid chromatograph equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used for organochlorine compounds. A starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[10]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or MS detection for enhanced selectivity and sensitivity.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a compatible solvent to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Solution: The sample preparation will be matrix-dependent. For liquid samples, a simple dilution and filtration might be sufficient. For solid or complex matrices, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary to isolate the analyte and remove interfering components.[11]
4. Data Analysis:
-
Identify the this compound peak based on its retention time in comparison to a certified reference standard.
-
Quantify the analyte using a calibration curve constructed from the peak areas or heights of the calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the GC-MS analysis of this compound and should be optimized and validated for your specific needs.
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for organochlorine pesticide analysis.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]
-
Injector Temperature: 250°C.[12]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation. A typical program could be: hold at 100°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[13]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Detection: Full scan mode for initial identification of unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of this compound to enhance sensitivity and selectivity.[5]
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile solvent like hexane or toluene. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Similar to HPLC, sample preparation is matrix-dependent. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for extracting organochlorine compounds from complex matrices like food and environmental samples.[12][14] The final extract should be in a volatile solvent compatible with GC injection.
4. Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum (comparing it to a reference standard or a spectral library like NIST).
-
Quantify the analyte using a calibration curve based on the peak areas of a characteristic ion in SIM mode.
Cross-Validation of HPLC and GC-MS Methods
The objective of cross-validation is to demonstrate that two different analytical procedures are suitable for their intended purpose and provide equivalent results.[15] This process is crucial for ensuring the reliability of data, especially when methods are transferred between laboratories or when one method is used to confirm the results of another. The validation of analytical procedures should follow established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[16][17][18][19]
Logical Workflow for Cross-Validation
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Key Validation Parameters for Comparison
When cross-validating HPLC and GC-MS methods, the following performance characteristics should be carefully evaluated according to ICH Q2(R1) guidelines:[17][20]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[21] This can be assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[22] For GC-MS, the mass spectrum provides a high degree of specificity. For HPLC, this can be demonstrated by showing that there are no interfering peaks at the retention time of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[21]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21]
-
Linearity: The ability of the analytical procedure to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC and GC-MS methods based on the analysis of organochlorine compounds. These values provide an estimate of the performance that can be expected for this compound analysis.
| Performance Parameter | HPLC-UV/DAD | GC-MS (SIM mode) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL[23] |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL[14] |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC is well-suited for high-throughput screening and the analysis of complex matrices, while GC-MS offers superior selectivity and sensitivity, making it ideal for confirmatory analysis and trace-level quantification. A thorough cross-validation of both methods is essential to ensure the accuracy, reliability, and interchangeability of the analytical results, providing a high degree of confidence in the data generated. This is in line with the principles of good laboratory practice and regulatory expectations.[15][16][17][18][19][22][24][25]
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. labsolu.ca [labsolu.ca]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. benchchem.com [benchchem.com]
- 6. amptechfl.com [amptechfl.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Monitoring of Organochlorine Pesticide Residues in Various Fruit Juices and Water Samples Using Fabric Phase Sorptive Extraction and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. ijper.org [ijper.org]
- 14. agilent.com [agilent.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Method Validation Guidelines | FDA [fda.gov]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 20. starodub.nl [starodub.nl]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. [Determination of 2,4,6-trichloroanisole in wine by head-space solid phase micro-extraction and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. propharmagroup.com [propharmagroup.com]
- 25. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
This guide provides a comparative toxicological overview of 2,4,5-trichlorothioanisole and its structurally related analogs, including trichlorobenzenes and the extensively studied herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Due to a notable lack of direct toxicological data for this compound in publicly available literature, this document synthesizes information from related compounds to infer potential toxicological profiles and guide future research. We will delve into structure-activity relationships, established toxicological endpoints for analogous compounds, and standardized protocols for assessing toxicity.
Introduction: The Chemical Landscape
This compound belongs to a class of chlorinated aromatic compounds. Its structure, featuring a benzene ring with three chlorine atoms and a methylthio (-SCH₃) group, suggests potential for environmental persistence and biological activity. Understanding its toxicology is crucial, particularly in contexts of industrial synthesis, environmental contamination, and drug development, where chlorinated aromatic moieties are sometimes present.
To build a predictive toxicological profile, we will compare it with:
-
Trichlorobenzenes (TCBs): These compounds share the trichlorinated benzene ring but lack the methylthio group. Their toxicological profiles are relatively well-documented and serve as a foundational comparison.[1][2]
-
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A widely known herbicide, its toxicity is heavily influenced by the dioxin contaminant TCDD.[3][4] However, studies on purified 2,4,5-T provide insights into the effects of a related trichlorinated aromatic structure.[5]
-
Pentachlorothioanisole (PCTA): A more heavily chlorinated thioanisole, data on PCTA can help elucidate the influence of the degree of chlorination on toxicity.[6]
The central hypothesis of this guide is that the toxicological properties of this compound will be influenced by both the chlorination pattern on the aromatic ring and the metabolic fate of the methylthio group.
Comparative Toxicological Data
The following tables summarize key toxicological endpoints for the selected compounds. A significant data gap exists for this compound.
Table 1: Acute Oral Toxicity (LD₅₀)
| Compound | Species | LD₅₀ (mg/kg) | Reference(s) |
| This compound | - | No data available | - |
| 1,2,4-Trichlorobenzene | Rat (CFE) | 756 | [7][8] |
| 1,2,4-Trichlorobenzene | Mouse (CF1) | 766 | [7][8] |
| 1,3,5-Trichlorobenzene | Rat (Sprague-Dawley) | 2100 | [8] |
| 2,4,5-T | Rat | 300 - 500 | [5] |
| 2,4,5-T | Dog | 100 | [5] |
| Pentachlorothioanisole | - | No data available | - |
Data indicates that the isomers of trichlorobenzene exhibit moderate acute toxicity.[8] 2,4,5-T also falls into the moderately hazardous category.[5]
Table 2: Chronic Toxicity and Carcinogenicity
| Compound | Key Findings | Reference(s) |
| This compound | No data available | - |
| 1,2,4-Trichlorobenzene | Liver cancer in mice after 2 years of dietary exposure. Classified as "not classifiable as to human carcinogenicity" by the EPA based on older studies.[1] | [1] |
| 2,4,5-T | Often contaminated with TCDD, a known carcinogen.[9] IARC classifies the chlorophenoxyacetic acids group as possibly carcinogenic to humans.[9] | [4][9] |
| Pentachlorothioanisole | Identified as a metabolite of hexachlorobenzene and pentachloronitrobenzene.[6] Bioaccumulates in tissues.[10] | [6][10] |
Mechanistic Insights and Structure-Activity Relationships
The toxicity of these compounds is intrinsically linked to their metabolism. The chlorination pattern affects their lipophilicity and susceptibility to enzymatic degradation, while the functional groups dictate the primary metabolic pathways.
Metabolism of Trichlorobenzenes
Trichlorobenzenes are metabolized in the liver primarily through cytochrome P450-mediated oxidation to form chlorophenols, which can then be conjugated and excreted. The position of the chlorine atoms influences the rate and products of metabolism.
Metabolism of 2,4,5-T
2,4,5-T is relatively resistant to metabolism and is largely excreted unchanged in the urine.[3][11] This persistence contributes to its systemic effects.
Putative Metabolism of this compound
The presence of the methylthio group introduces a key metabolic site. It is plausible that this compound undergoes S-oxidation to form the corresponding sulfoxide and sulfone, a common pathway for thioanisoles.[10] These oxidized metabolites can be more polar and readily excreted, but in some cases, can also represent a toxification pathway. Alternatively, demethylation could lead to the formation of the corresponding thiophenol.
Caption: Putative metabolic pathway for this compound.
Recommended Experimental Protocols for Toxicological Assessment
Given the data gap, a systematic toxicological evaluation of this compound is warranted. The following standard protocols are recommended.
Acute Oral Toxicity Assessment (OECD Test Guideline 423)
This protocol is a stepwise procedure with the use of a minimal number of animals.
-
Animal Selection: Use a single sex (typically females as they are often slightly more sensitive) of a standard laboratory rodent strain (e.g., Wistar rats).
-
Dosing: Administer this compound orally by gavage. Based on the data for related compounds, starting doses of 300 mg/kg and 2000 mg/kg are proposed.
-
Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: The results are used to classify the compound into a GHS hazard category.
Caption: Workflow for an acute oral toxicity study (based on OECD 423).
Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)
This in vitro test is used to assess mutagenic potential.
-
Tester Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine operon.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver homogenate) to detect pro-mutagens.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Scoring: Count the number of revertant colonies. A dose-dependent increase in revertants indicates mutagenic potential.
Discussion and Future Directions
While direct toxicological data for this compound remains elusive, a comparative analysis of its structural analogs provides a foundation for a preliminary hazard assessment. The acute toxicity is likely to be moderate, similar to 1,2,4-trichlorobenzene and 2,4,5-T. The key determinant of its long-term toxicity and carcinogenic potential will be its metabolic fate, particularly the biotransformation of the methylthio group.
Key Research Questions:
-
What is the acute oral, dermal, and inhalation toxicity of this compound?
-
Is this compound mutagenic or genotoxic? The Ames test would be a critical first step.
-
What are the primary metabolites of this compound in vivo and in vitro? Do these include the sulfoxide and sulfone derivatives?
-
Does this compound bioaccumulate in fatty tissues, similar to other chlorinated hydrocarbons?[1]
Answering these questions through standardized toxicological testing is essential for a comprehensive risk assessment for researchers, scientists, and drug development professionals who may encounter this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. [Table, Overview]. - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. healthandenvironment.org [healthandenvironment.org]
- 4. pic.int [pic.int]
- 5. grokipedia.com [grokipedia.com]
- 6. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. canada.ca [canada.ca]
- 8. benchchem.com [benchchem.com]
- 9. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. Metabolism and distribution of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist’s Guide to the Proper Disposal of 2,4,5-Trichlorothioanisole
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of chemical reagents, such as 2,4,5-Trichlorothioanisole, form a critical part of this responsibility. While some safety data sheets (SDS) may classify this compound as not hazardous under the Globally Harmonized System (GHS), its identity as a chlorinated organic compound places it in a category of chemicals known for their potential persistence and toxicity.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory principles to ensure the protection of both laboratory personnel and the environment.
The Precautionary Principle: A Core Directive for Chlorinated Organics
The foundational principle for managing this compound waste is to treat it with the caution afforded to all halogenated organic compounds.[3] Many organochlorines are characterized by their environmental persistence and potential to bioaccumulate, leading to stringent disposal regulations.[2] Therefore, the most responsible and compliant approach is to manage all this compound waste—whether pure, in solution, or as contaminated material—as hazardous chemical waste destined for high-temperature incineration.[1][4] Traditional disposal methods such as ground burial or direct discharge are obsolete and prohibited for such residues.[1]
Immediate Safety & Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, establishing a robust safety barrier through correct PPE is non-negotiable. The causality is simple: preventing exposure eliminates the risk of unforeseen biological interactions.
| PPE Category | Specification | Rationale & Authoritative Source |
| Hand Protection | Elbow-length PVC or nitrile rubber chemical-resistant gloves. | Prevents direct skin contact. These materials offer robust protection against chlorinated compounds. Gloves should be disposed of as hazardous waste after handling.[5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with airborne solid particles.[5] |
| Body Protection | A long-sleeved laboratory coat, long trousers, and closed-toe shoes. | Minimizes the potential for skin contact on arms, legs, and feet.[5][6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Prevents the inhalation of dust or aerosols. This is a critical engineering control for exposure prevention. |
Step-by-Step Waste Collection & Segregation Protocol
Proper segregation is the cornerstone of a safe and efficient hazardous waste management program. Mixing halogenated waste with non-halogenated solvent waste streams can render the entire volume unsuitable for solvent recovery, drastically increasing disposal costs and complexity.[3]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Select a dedicated, leak-proof container made of high-density polyethylene (HDPE) or other suitable plastic.[7]
-
Labeling: Clearly label the container as "HAZARDOUS WASTE: Halogenated Organic Compounds" and specifically list "this compound." Include the date of initial waste addition.
-
Solid Waste Collection: Collect unused, expired, or contaminated solid this compound directly into the designated container. Do not mix with other waste types.
-
Liquid Waste Collection: For solutions containing this compound, use a separate, clearly labeled liquid waste container. Indicate all components and their approximate concentrations.
-
Container Management: Keep the waste container tightly sealed when not in use.[7] Store it in a designated, cool, and well-ventilated secondary containment area away from incompatible materials.
-
Full Containers: Do not overfill containers; a maximum of 90% capacity is recommended to prevent spills.[7] Once full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Spill Management Protocol
In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase air exchange if it is safe to do so.
-
Don PPE: Before approaching the spill, don the full PPE detailed in the table above.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.[6][8] For solid spills, approach from upwind.
-
Collection: Carefully sweep or scoop the solid material, or the absorbed liquid residue, into a designated hazardous waste container.[6][8] If sweeping a solid, dampen it slightly with water to prevent dust from becoming airborne.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[6][8] Collect all cleaning materials (wipes, gloves, etc.) and place them in the hazardous waste container.
-
Disposal: Seal and label the waste container and manage it according to the collection protocol in Section 3.
Caption: Spill Response Workflow for this compound.
Final Disposal Pathway: High-Temperature Incineration
The definitive and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a specially designed furnace.[1][4]
-
Mechanism of Action: This process utilizes high temperatures to decompose the halogenated organic waste into gaseous byproducts, primarily carbon dioxide, nitrogen, and hydrogen halides.[1] These exit gases are then passed through scrubbers, which neutralize the acidic components, preventing atmospheric pollution.[1] This method offers complete and permanent destruction, which is why it is the mandated technology for many persistent organic pollutants.[9]
-
Arrangement for Disposal: Your institution's EHS office will have a contract with a licensed hazardous waste management company. This service is responsible for the safe transport and final destruction of the chemical waste in compliance with all federal, state, and local regulations.
Decontamination of Laboratory Equipment
Properly decontaminating labware that has come into contact with this compound is essential to prevent cross-contamination of future experiments.
Protocol for Labware Decontamination:
-
Initial Rinse: Thoroughly rinse the empty container or labware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid halogenated hazardous waste.[8]
-
Subsequent Cleaning: After the initial solvent rinse, wash the labware with soap and hot water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the labware to dry completely before returning it to storage or use.
By adhering to these detailed procedures, you actively contribute to a culture of safety and responsibility. The principles of segregation, containment, and proper disposal are not merely procedural hurdles; they are self-validating systems that protect you, your colleagues, and the integrity of our shared environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. dcceew.gov.au [dcceew.gov.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ethz.ch [ethz.ch]
- 8. benchchem.com [benchchem.com]
- 9. dcceew.gov.au [dcceew.gov.au]
A Researcher's Guide to the Safe Handling of 2,4,5-Trichlorothioanisole
As laboratory professionals, our commitment to safety is as paramount as the discoveries we pursue. This guide, developed by our senior application scientists, provides essential safety and handling protocols for 2,4,5-Trichlorothioanisole (CAS 4163-78-4). While this compound presents a unique classification under the Globally Harmonized System (GHS), a robust understanding of its properties and adherence to rigorous safety protocols are non-negotiable for ensuring a safe and productive research environment.
Deconstructing the Hazard Profile of this compound
A crucial first step in any laboratory procedure is a thorough understanding of the materials involved. This compound, also known as Methyl 2,4,5-Trichlorophenyl Sulfide, is a white to light yellow crystalline powder.
Interestingly, a Safety Data Sheet (SDS) from a key supplier indicates that this compound is not classified as a hazardous substance or mixture according to the GHS[1]. This classification can be misleading if interpreted as a complete absence of risk. It is critical to understand that this lack of formal classification does not negate the need for caution and protective measures. The same SDS advises to avoid contact with skin, eyes, and clothing and to wear personal protective equipment[1]. This underscores a foundational principle of laboratory safety: treat all chemical substances with a degree of caution, regardless of their formal hazard classification.
For context, it is important to distinguish this compound from structurally similar but distinct compounds such as 2,4,5-Trichloroaniline or 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), which are classified as hazardous and toxic[2]. Misidentification or assumption of similar safety profiles could lead to inadequate protective measures.
Core Personal Protective Equipment (PPE) and Engineering Controls
Even in the absence of a formal GHS hazard classification, a proactive approach to exposure prevention is essential. The following PPE and engineering controls are mandatory when handling this compound to minimize any potential risks.
Engineering Controls: Your First Line of Defense
The primary method for exposure control should always be robust engineering solutions.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. The use of a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to prevent the dispersion of dust[1].
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate vicinity of the handling area[3].
Personal Protective Equipment: A Necessary Barrier
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Nitrile rubber or neoprene gloves[4] | Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any signs of degradation or perforation before use. Wash the outside of the gloves before removal[4]. |
| Eyes | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles. If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles[5]. |
| Body | Laboratory coat or long-sleeved garment | Prevents incidental skin contact with the chemical. For tasks with a higher potential for contamination, a chemical-resistant apron or coveralls may be appropriate[4][5]. |
| Respiratory | Disposable dust mask (in the absence of a fume hood) | While a fume hood is the preferred engineering control, if handling small quantities in an open but well-ventilated area, a dust mask can minimize inhalation of airborne particles[4]. For more significant operations, a respirator may be necessary based on a risk assessment[5][6]. |
Procedural Guidance: From Handling to Disposal
A systematic approach to every stage of the experimental workflow is crucial for maintaining a safe laboratory environment.
Safe Handling and Operational Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The experimental area should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer of this compound powder within a chemical fume hood to contain any dust.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory[2]. Always wash hands and face thoroughly with soap and water after handling the compound, even if gloves were worn[1][3].
-
Storage: Keep the container tightly closed and store it in a cool, shaded area[1][3].
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If contact lenses are present and can be easily removed, do so. Seek medical attention if irritation persists[1].
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area thoroughly with plenty of water. If skin irritation or a rash occurs, seek medical advice[1].
-
Inhalation: Move the individual to an area with fresh air. If the person feels unwell, seek medical attention[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials containing this compound should be collected in a designated, labeled, and sealed container.
-
Disposal Regulations: Chemical waste must be disposed of in strict accordance with all national and local regulations. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.
Workflow Visualizations
To further clarify these critical safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the appropriate emergency response workflow.
Caption: PPE Selection Workflow
Caption: Emergency Response Workflow
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
